(+)-Cloprostenol methyl ester
説明
Structure
3D Structure
特性
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,25-27H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBATKLFQCCUII-OWEKAKITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (+)-Cloprostenol Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Cloprostenol methyl ester, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent and selective agonist for the prostaglandin F receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its primary mechanism of action involves the activation of the Gq alpha subunit signaling cascade, leading to the stimulation of phospholipase C (PLC) and the subsequent generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations, mediating a wide range of physiological effects. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound.
Introduction
Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes. (+)-Cloprostenol is the biologically active enantiomer of cloprostenol (B1669231) and exhibits high potency as a luteolytic agent.[3][4][5][6] The methyl ester form, this compound, is a more lipid-soluble derivative, which can enhance its bioavailability and suitability for specific formulations.[1][2] Understanding its precise mechanism of action at the molecular level is critical for its application in research and drug development.
Primary Target: The Prostaglandin F Receptor (FP Receptor)
The primary molecular target of this compound is the prostaglandin F receptor (FP receptor). The FP receptor is a seven-transmembrane domain GPCR that is primarily coupled to the Gq family of G proteins.
Signaling Pathway
Upon binding of this compound to the FP receptor, a conformational change is induced in the receptor, leading to the activation of the associated heterotrimeric G protein. The activated Gαq subunit dissociates from the Gβγ dimer and stimulates its downstream effector, phospholipase C (PLC).
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to further downstream signaling events.
The elevated intracellular calcium levels are a hallmark of FP receptor activation and are responsible for many of the physiological responses mediated by PGF2α and its analogues.
Quantitative Pharmacological Data
| Compound | Parameter | Value | Receptor/Assay | Reference |
| Cloprostenol isopropyl ester | Ki | 28 nM | FP Receptor | N/A |
| (+)-Cloprostenol | EC50 | 0.73 nM | Phosphoinositide Turnover | N/A |
| (+)-Cloprostenol | IC50 | 3 x 10⁻¹² M | Inhibition of rat adipose precursor differentiation | [7] |
Experimental Protocols
The following protocols are standard methods used to characterize the mechanism of action of FP receptor agonists like this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor.
-
Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α) and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP1) Accumulation Assay
This functional assay measures the accumulation of a downstream metabolite of IP3 as an indicator of Gq-coupled receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the FP receptor in a 96-well plate.
-
Stimulation: Pre-incubate the cells with a buffer containing LiCl (to inhibit IP1 degradation) and then stimulate with varying concentrations of this compound.
-
Lysis: Lyse the cells to release intracellular IP1.
-
Detection: Measure the amount of IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.
-
Data Analysis: Plot the IP1 concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Seed cells expressing the FP receptor in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubation: Incubate the cells to allow for de-esterification of the dye.
-
Stimulation: Place the plate in a fluorescence plate reader and add varying concentrations of this compound to the wells.
-
Measurement: Monitor the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot a dose-response curve to calculate the EC50 value.
Conclusion
This compound is a potent synthetic prostaglandin F2α analogue that exerts its effects through the specific activation of the FP receptor. Its mechanism of action is characterized by the canonical Gq-PLC-IP3-Ca2+ signaling pathway. The quantitative pharmacological parameters and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development, facilitating further investigation and application of this compound.
References
(+)-Cloprostenol methyl ester synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (+)-Cloprostenol Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), a potent luteolytic agent.[1] It is the dextrorotatory enantiomer, which constitutes the biologically active component of the racemic cloprostenol (B1669231) molecule.[1] Due to its targeted activity, (+)-Cloprostenol is used in veterinary medicine to synchronize estrus and manage reproductive disorders.[1] The methyl ester form, this compound, is a more lipid-soluble derivative, which can be advantageous for certain formulations and delivery systems.[1]
This technical guide provides a detailed overview of a modern chemoenzymatic pathway for the synthesis of (+)-Cloprostenol and its subsequent esterification to the methyl ester. It also outlines the critical analytical techniques used for its structural confirmation and enantiomeric purity assessment.
Synthesis of this compound
A contemporary and efficient route for synthesizing prostaglandins (B1171923) like (+)-Cloprostenol employs a chemoenzymatic strategy. This approach leverages the high stereoselectivity of enzymes for key transformations, reducing the need for complex chiral resolutions or asymmetric reagents. The synthesis begins with a readily available dichloro-containing bicyclic ketone and proceeds through approximately 12 steps.[2][3] The overall process involves the sequential construction of the cyclopentane (B165970) core, followed by the installation of the ω and α side chains.
Synthesis Pathway Diagram
Caption: Chemoenzymatic synthesis pathway for this compound.
Summary of Synthetic Steps
The chemoenzymatic synthesis provides an elegant and stereocontrolled route to the target molecule with reported overall yields in the range of 3.8–8.4%.[3]
| Step | Transformation | Key Reagents/Enzymes | Typical Yield | Reference(s) |
| 1 | Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | High Conv. | [2][3] |
| 2 | Dechlorination/Prins Reaction | Zn, NH₄Cl; Paraformaldehyde, SnCl₄ | - | [2][3] |
| 3 | Regioselective Acylation | p-Phenylbenzoyl chloride, CuCl₂ | ~57% | [4] |
| 4 | ω-Chain Installation (HWE) | Dess-Martin periodinane; Phosphonate (B1237965) reagent, Base | - | [2] |
| 5 | Diastereoselective Reduction | Ketoreductase (KRED) | 80-90% | [5] |
| 6 | Deprotection & Lactol Formation | K₂CO₃/MeOH; DIBAL-H | - | [3][5] |
| 7 | α-Chain Installation (Wittig) | (4-carboxybutyl)triphenylphosphonium bromide, Base | 44% (3 steps) | [5] |
| 8 | Methyl Esterification | MeOH, TMSCl or Trimethylsilyldiazomethane | Good-Exc. | [6][7] |
Experimental Protocols
Step 4 & 5: ω-Chain Installation and Reduction (Representative Protocol) The installation of the ω-side-chain is achieved via a Horner-Wadsworth-Emmons (HWE) olefination, followed by a highly selective enzymatic reduction.[2]
-
Oxidation: The C₁₁-OH-PPB-protected Corey alcohol is oxidized to the corresponding aldehyde using an oxidant such as Dess-Martin periodinane in a suitable solvent like dichloromethane (B109758) (DCM).
-
HWE Olefination: The resulting aldehyde is reacted with the appropriate phosphonate ylide to form the enone intermediate. The phosphonate reagent for the cloprostenol ω-chain is dimethyl (2-oxo-3-(3-chlorophenoxy)propyl)phosphonate. The reaction is typically carried out using a base like NaH in an aprotic solvent such as THF.
-
KRED-catalyzed Reduction: The enone is reduced diastereoselectively to the desired (15R)-allylic alcohol using a ketoreductase enzyme. This biocatalytic step is crucial for establishing the correct stereochemistry of the ω-chain.[4]
Step 7: α-Chain Installation via Wittig Reaction The Wittig reaction is a reliable method for forming the C=C bond of the α-side-chain.[8]
-
Ylide Formation: The Wittig salt, (4-carboxybutyl)triphenylphosphonium bromide, is deprotonated using a strong base like sodium bis(trimethylsilyl)amide or potassium t-butoxide in an anhydrous solvent (e.g., THF) to form the corresponding phosphorus ylide.[9]
-
Olefination: The Corey lactol intermediate, generated from the DIBAL-H reduction of the lactone, is added to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature to complete the olefination, which predominantly forms the desired Z-alkene.[5][8]
-
Work-up: The reaction is quenched, and the product, (+)-Cloprostenol, is purified from the triphenylphosphine (B44618) oxide byproduct, typically by column chromatography.
Step 8: Methyl Esterification The terminal carboxylic acid of (+)-Cloprostenol can be converted to the methyl ester under mild conditions.[7]
-
Reaction Setup: Dissolve (+)-Cloprostenol in methanol (B129727).
-
Reagent Addition: Add trimethylchlorosilane (TMSCl) dropwise to the solution at room temperature. The reaction generates HCl in situ, which catalyzes the esterification.
-
Reaction and Work-up: Stir the reaction for several hours until completion (monitored by TLC). The solvent and excess reagents are then removed under reduced pressure to yield the crude this compound, which can be further purified by silica (B1680970) gel chromatography if necessary.[7]
Characterization
Following synthesis and purification, a panel of analytical techniques is required to confirm the identity, purity, and stereochemistry of this compound.
Characterization Workflow Diagram
Caption: Standard workflow for the characterization of synthesized compounds.
Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₁ClO₆ | [10] |
| Molecular Weight | 438.94 g/mol | [1] |
| CAS Number | 56687-85-5 | [10] |
| Appearance | (Expected) Colorless to pale yellow oil | - |
| ¹H NMR | Expected signals: aromatic protons (~6.7-7.2 ppm), olefinic protons (~5.3-5.8 ppm), carbinol protons, a singlet for the methyl ester (~3.67 ppm), and aliphatic protons. | [11][12] |
| ¹³C NMR | Expected signals: aromatic carbons, olefinic carbons, carbons bearing hydroxyl groups, a carbonyl carbon for the ester (~174 ppm), and a methoxy (B1213986) carbon (~51 ppm). | [11][12] |
| Mass Spectrometry (HRMS) | Expected [M+H]⁺: 439.1887; Expected [M+Na]⁺: 461.1707. Typical fragmentation includes loss of the methoxy group (-31 Da) or methanol (-32 Da). | [10][13] |
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for confirming the enantiomeric purity of the final product, ensuring that the synthesis yielded the desired (+)-enantiomer.
Protocol for Chiral HPLC Analysis A validated method for the separation of cloprostenol enantiomers has been reported and can be adapted for the methyl ester.[14][15]
| Parameter | Condition | Reference(s) |
| Column | Chiralcel OD-RH | [14] |
| Mobile Phase | Acetonitrile : 20mM Sodium Dihydrogenphosphate (pH 3.0) (33:67, v/v) | [14] |
| Flow Rate | 0.7 mL/min | [15] |
| Column Temperature | 20 °C | [15] |
| Detection | UV at 274 nm (for the chlorophenoxy chromophore) or 210 nm | [14] |
| Expected Result | Baseline resolution of enantiomers (R > 2.0), with the (+)-enantiomer typically eluting first. | [14][15] |
Conclusion
The chemoenzymatic synthesis of (+)-Cloprostenol represents a powerful and highly stereoselective strategy for producing this important prostaglandin analogue. Subsequent mild esterification readily provides the methyl ester derivative. Rigorous characterization, particularly using chiral HPLC, is paramount to ensure the identity and enantiomeric purity of the final product. The methodologies and data presented in this guide serve as a comprehensive resource for researchers engaged in the synthesis and development of prostaglandin-based therapeutics.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. This compound | C23H31ClO6 | CID 11732885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 12. US5665773A - Cloprostenol and fluprostenol analogues and their use to treat glaucoma and ocular hypertension - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the FP Receptor Agonist Activity of (+)-Cloprostenol Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to (+)-Cloprostenol Methyl Ester and the FP Receptor
(+)-Cloprostenol is a synthetic prostaglandin (B15479496) F2α analogue recognized for its potent luteolytic activity, making it a valuable tool in veterinary medicine for estrus synchronization and termination of pregnancy.[1][2][3] The methyl ester form, this compound, is a more lipophilic version of the parent compound, which may facilitate its use in various formulations.[1][2]
The biological effects of (+)-Cloprostenol and its esters are mediated through the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq class of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a downstream signaling cascade that plays a crucial role in various physiological processes.
Quantitative Data on FP Receptor Agonist Activity
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the reported activity of the parent compound, (+)-Cloprostenol, and a related ester, Cloprostenol isopropyl ester, at the FP receptor. This information provides a strong indication of the expected high potency of the methyl ester derivative.
Table 1: Functional Potency of (+)-Cloprostenol
| Compound | Assay Type | Cell Type | Parameter | Value | Reference |
| (+)-Cloprostenol | Adipose Differentiation Inhibition | Rat Adipose Precursor Cells | IC50 | 3 x 10-12 M | [4][5] |
Table 2: Binding Affinity of Cloprostenol Isopropyl Ester
| Compound | Receptor | Parameter | Value | Reference |
| Cloprostenol Isopropyl Ester | FP Receptor | Ki | 28 nM | [6] |
FP Receptor Signaling Pathway
Activation of the FP receptor by an agonist such as this compound initiates a well-defined signaling cascade primarily mediated by the Gq alpha subunit of the associated G protein.
Caption: FP Receptor Gq Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the agonist activity of compounds at the FP receptor.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
Experimental Workflow:
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Cloprostenol - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Cloprostenol isopropyl ester - Applications - CAT N°: 10010016 [bertin-bioreagent.com]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Bioactivity of (+)-Cloprostenol Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Cloprostenol methyl ester is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and a member of the prostaglandin F (FP) receptor agonist class of compounds. Structurally, it is the methyl ester prodrug of the potent luteolytic agent (+)-Cloprostenol.[1] Its increased lipophilicity may enhance its passage across cellular membranes, where it is presumed to be hydrolyzed by intracellular esterases to its active form, (+)-Cloprostenol.[2][3] This document provides a comprehensive overview of the in vitro bioactivity of (+)-Cloprostenol, which is the biologically active moiety of the methyl ester. It includes a summary of its receptor binding affinity, downstream signaling pathways, and detailed experimental protocols for key assays used to characterize its biological activity.
Introduction
Prostaglandin F2α (PGF2α) analogues are a critical class of pharmacologically active compounds with applications in both veterinary and human medicine. (+)-Cloprostenol is the dextrorotatory enantiomer of Cloprostenol and is primarily responsible for its biological activity.[1] As an agonist of the FP receptor, it mimics the action of endogenous PGF2α, leading to a cascade of intracellular events. The esterification of the carboxylic acid group to form this compound creates a more lipid-soluble molecule, which may facilitate its use in certain formulations.[2] The in vitro bioactivity of the methyl ester is intrinsically linked to its conversion to the parent compound, (+)-Cloprostenol.
Mechanism of Action: FP Receptor Activation and Signaling
(+)-Cloprostenol exerts its biological effects by selectively binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2] The FP receptor primarily couples to the Gq/11 family of G proteins.[4] Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses.
Quantitative Bioactivity Data
| Compound | Receptor | Tissue/Cell Line | Assay Type | Parameter | Value | Reference |
| d-cloprostenol (B24006) | PGF2α Receptor | Bovine Corpus Luteum Membranes | Radioligand Binding | Potency Ratio vs. dl-cloprostenol | ~150x more potent | [5] |
| PGF2α | PGF2α Receptor | Bovine Corpus Luteum Membranes | Radioligand Binding | Potency | Equipotent to d-cloprostenol | [5] |
| dl-cloprostenol | PGF2α Receptor | Bovine Corpus Luteum Membranes | Radioligand Binding | - | - | [5] |
| d-cloprostenol | PGF2α Receptor | Bovine Myometrial Membranes | Radioligand Binding | Potency Ratio vs. dl-cloprostenol | ~10x more potent | [5] |
| PGF2α | PGF2α Receptor | Bovine Myometrial Membranes | Radioligand Binding | Potency | Equipotent to d-cloprostenol | [5] |
Experimental Protocols
The in vitro bioactivity of prostaglandin analogues like this compound and its active form can be assessed using a variety of cell-based assays. Below are detailed methodologies for key experiments.
FP Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound to the FP receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled PGF2α), and competitive binding (membranes + radioligand + serial dilutions of the test compound).
-
A common radioligand is [³H]-PGF2α.
-
Incubate the plate at a controlled temperature (e.g., room temperature) to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist at the FP receptor by detecting the subsequent increase in intracellular calcium concentration.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the FP receptor into a 96-well, black-walled, clear-bottom plate and culture overnight to allow for attachment.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer.
-
Incubate the cells at 37°C in the dark to allow for dye uptake and de-esterification.
-
Wash the cells to remove excess extracellular dye.
-
-
Assay Procedure:
-
Place the plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR) capable of kinetic reading and automated compound addition.
-
Establish a baseline fluorescence reading.
-
Add serial dilutions of the test compound to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the compound that elicits 50% of the maximal response) using non-linear regression.
-
Conclusion
This compound is a prodrug that is expected to be rapidly converted to its active form, (+)-Cloprostenol, in vitro and in vivo. The biological activity is therefore attributed to the parent compound, a potent and selective agonist of the prostaglandin F receptor. The activation of the FP receptor initiates a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and subsequent cellular responses. The in vitro characterization of this and similar compounds relies on robust and well-defined assays, such as radioligand binding and intracellular calcium mobilization, to determine their affinity, potency, and efficacy. The protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this class of prostaglandin analogues.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Biochemicals - CAT N°: 10010115 [bertin-bioreagent.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Prostaglandin F2α Analogue (+)-Cloprostenol Methyl Ester: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
(+)-Cloprostenol, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor involved in a myriad of physiological processes. Its methyl ester form enhances lipophilicity, potentially improving its formulation and delivery characteristics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (+)-Cloprostenol methyl ester, detailing its interaction with the FP receptor, the downstream signaling cascades, and the key structural motifs governing its biological activity. The information presented herein is intended to support further research and development of novel FP receptor agonists.
Introduction to (+)-Cloprostenol and the FP Receptor
(+)-Cloprostenol is the biologically active dextrorotatory enantiomer of cloprostenol (B1669231).[1] Like its endogenous counterpart, PGF2α, (+)-cloprostenol exerts its effects by binding to and activating the FP receptor. This activation triggers a cascade of intracellular events primarily through the Gαq signaling pathway, leading to the mobilization of intracellular calcium and the activation of various downstream effectors. These signaling events are central to the diverse physiological roles of FP receptor activation, including smooth muscle contraction, luteolysis, and intraocular pressure regulation.[2][3]
FP Receptor Signaling Pathways
The activation of the FP receptor by an agonist such as this compound initiates a complex network of intracellular signaling pathways. The canonical pathway involves the coupling of the receptor to the Gq alpha subunit of the heterotrimeric G protein.
Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to the ultimate cellular response.
In addition to the canonical Gq-PLC pathway, FP receptor activation can also engage other signaling cascades, including the Rho/Rho-kinase pathway, which is involved in smooth muscle contraction, and the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK) pathway.
Structure-Activity Relationship of (+)-Cloprostenol Analogues
The biological activity of (+)-Cloprostenol and its analogues is highly dependent on their three-dimensional structure and the presence of specific functional groups that interact with the binding pocket of the FP receptor. The core prostaglandin structure, consisting of a cyclopentane (B165970) ring with two aliphatic side chains (the α-chain and the ω-chain), provides the fundamental scaffold for receptor recognition.
Key Structural Features for FP Receptor Agonism
-
Carboxylic Acid Moiety (or Ester Prodrug): The carboxylic acid at the C-1 position of the α-chain is crucial for high-affinity binding to the FP receptor. Esterification of this group, as in this compound, creates a prodrug that is hydrolyzed in vivo to the active carboxylic acid.
-
Stereochemistry: The stereochemistry of the cyclopentane ring and its substituents is critical for potent agonist activity. The natural prostaglandin configuration is generally preferred. It has been demonstrated that the R-enantiomer of cloprostenol is the biologically active form.[1]
-
Omega (ω) Chain Modifications: The ω-chain plays a significant role in determining the potency and selectivity of FP receptor agonists. Modifications to this chain have led to the development of highly potent and selective analogues. For instance, the introduction of a phenoxy group in cloprostenol contributes to its high potency.
-
Hydroxyl Groups: The hydroxyl groups at C-9, C-11, and C-15 are important for receptor binding and activation.
Table 1: Comparative Activity of FP Receptor Agonists
| Compound | Activity | Species/Tissue | Assay | Potency | Reference |
| d-Cloprostenol (B24006) | Inhibition of [3H]PGF2α binding | Bovine corpus luteum | Radioligand Binding | Equipotent to PGF2α, ~150x more potent than dl-cloprostenol | [4] |
| d-Cloprostenol | Inhibition of [3H]PGF2α binding | Bovine myometrium | Radioligand Binding | ~10x more potent than dl-cloprostenol | [4] |
| Cloprostenol | Inhibition of adipose differentiation | Newborn rat adipocyte precursors | Functional Assay | IC50: 3 x 10⁻¹² M | [5] |
| Fluprostenol (B1673476) | Inhibition of adipose differentiation | Newborn rat adipocyte precursors | Functional Assay | IC50: 3-10 x 10⁻¹¹ M | [5] |
| PGF2α | Inhibition of adipose differentiation | Newborn rat adipocyte precursors | Functional Assay | IC50: 10⁻⁸ M | [5] |
Note: The data presented are from different studies and experimental conditions, and therefore should be interpreted with caution. A direct comparison of absolute potencies may not be appropriate.
Experimental Protocols
A thorough understanding of the SAR of this compound requires robust and reproducible experimental methodologies. The following sections detail the key assays used to characterize the pharmacological activity of FP receptor agonists.
Synthesis of (+)-Cloprostenol Analogues
The synthesis of (+)-Cloprostenol and its analogues typically starts from the Corey lactone, a key chiral intermediate.[6] A general workflow for the synthesis is outlined below.
General Procedure:
-
α-Chain Elaboration: The synthesis commences with the introduction of the α-chain to the Corey lactone via a Wittig reaction with the appropriate phosphonium (B103445) ylide.
-
ω-Chain Introduction: Following the formation of the α-chain, the ω-chain is introduced, often through a Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965) reagent. This step is critical for introducing the desired modifications to the ω-chain.
-
Stereoselective Reduction: The ketone on the cyclopentane ring is then stereoselectively reduced to the corresponding alcohol.
-
Deprotection: Any protecting groups used during the synthesis are removed to yield the free acid form of the cloprostenol analogue.
-
Esterification (Optional): To obtain the methyl ester, the carboxylic acid is esterified using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst.
FP Receptor Binding Assay
This assay measures the affinity of a test compound for the FP receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).
-
Radiolabeled PGF2α (e.g., [³H]PGF2α).
-
Unlabeled PGF2α and test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]PGF2α and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PGF2α.
-
After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound that binds to the FP receptor acts as an agonist, antagonist, or has no effect on receptor signaling.
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cells are seeded in a microplate and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye.
-
The baseline fluorescence is measured.
-
The test compound is added to the wells, and the change in fluorescence is monitored over time.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.
This assay measures the accumulation of inositol phosphates, a direct downstream product of PLC activation.
Materials:
-
Cells expressing the FP receptor.
-
[³H]myo-inositol.
-
Lithium chloride (LiCl) solution.
-
Dowex anion-exchange resin.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cells are labeled overnight with [³H]myo-inositol.
-
The cells are then pre-incubated with LiCl to inhibit the degradation of inositol phosphates.
-
The cells are stimulated with the test compound for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
-
The EC50 value is determined from the dose-response curve.
Conclusion
The structure-activity relationship of this compound is a complex interplay of its stereochemistry and the nature of its functional groups, particularly within the ω-chain. While detailed SAR data for a broad series of its analogues remains to be fully elucidated in publicly accessible literature, the information available for PGF2α analogues provides a strong foundation for the rational design of novel FP receptor agonists. The experimental protocols outlined in this guide offer a robust framework for the synthesis and pharmacological characterization of such compounds. Further research in this area will undoubtedly lead to the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles, targeting a range of conditions where FP receptor modulation is beneficial.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of luteolytic doses of prostaglandin F2 alpha and cloprostenol on concentrations of progesterone, luteinizing hormone, follicle-stimulating hormone, glucose, insulin, growth hormone, thyroxine, prolactin and cortisol in jugular plasma of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloprostenol sodium [sitem.herts.ac.uk]
The Pharmacokinetics and Metabolism of (+)-Cloprostenol Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Cloprostenol methyl ester is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). As a more lipid-soluble prodrug, it is readily hydrolyzed in vivo to its biologically active form, (+)-cloprostenol (d-cloprostenol). This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of (+)-cloprostenol, the active moiety of this compound. The information presented herein is intended to support research, development, and clinical application of this potent luteolytic agent. This document summarizes key pharmacokinetic parameters, details metabolic pathways, and outlines typical experimental protocols for its study.
Introduction
(+)-Cloprostenol is the dextrorotatory enantiomer of cloprostenol (B1669231) and is the component primarily responsible for the luteolytic activity of the racemic mixture.[1] It functions as a potent agonist of the prostaglandin F2α (FP) receptor, leading to the functional and morphological regression of the corpus luteum.[1] This physiological action is harnessed in veterinary medicine for the synchronization of estrus and the treatment of reproductive disorders in various species, including cattle and swine.[1] this compound, being more lipophilic, is designed to enhance absorption and distribution, subsequently undergoing rapid hydrolysis to release the active (+)-cloprostenol.
Pharmacokinetics
Upon administration, this compound is presumed to be rapidly and extensively hydrolyzed to (+)-cloprostenol by esterases present in tissues and blood. The systemic exposure and pharmacological effects are therefore attributable to the pharmacokinetic profile of (+)-cloprostenol.
Absorption and Distribution
Following intramuscular (IM) administration, (+)-cloprostenol is rapidly absorbed into the systemic circulation.[1] It is quickly distributed to various tissues.[1]
Metabolism
The primary metabolic pathway for (+)-cloprostenol is β-oxidation of the carboxylic acid side chain, leading to the formation of its main metabolite, a tetranor acid derivative.[2] This metabolite has significantly less biological activity, estimated to be at most one-hundredth of that of the parent compound.[2] Unlike natural prostaglandins, (+)-cloprostenol is a poor substrate for the enzymes 15-hydroxyprostaglandin dehydrogenase and 13,14-reductase, which are responsible for the rapid inactivation of endogenous prostaglandins.[3] This resistance to rapid metabolic degradation contributes to its longer duration of action. The tetranor acid metabolite can also be found as a glucuronide conjugate in urine.[3]
Excretion
(+)-Cloprostenol and its metabolites are primarily excreted in the urine.[2] Studies in rats have shown that a significant portion of the administered dose is recovered in the urine and feces within 48 hours.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of (+)-cloprostenol (d-cloprostenol) in cattle and sows following intramuscular administration.
Table 1: Pharmacokinetic Parameters of (+)-Cloprostenol in Cattle
| Parameter | Value | Species | Dose | Administration Route | Reference |
| Cmax | 1.4 µg/L | Cow | 150 µg | Intramuscular | [4] |
| Tmax | ~90 minutes | Cow | 150 µg | Intramuscular | [4] |
| t1/2β | ~1 hour 37 minutes | Cow | 150 µg | Intramuscular | [4] |
Table 2: Pharmacokinetic Parameters of (+)-Cloprostenol in Swine
| Parameter | Value | Species | Dose | Administration Route | Reference |
| Cmax | ~2 µg/L | Sow | 75 µg | Intramuscular | [4] |
| Tmax | 30 - 80 minutes | Sow | 75 µg | Intramuscular | [2] |
| t1/2β | ~3 hours 10 minutes | Sow | 75 µg | Intramuscular | [2] |
Experimental Protocols
Animal Studies
-
Animal Selection: Healthy, mature female animals (e.g., cows, sows) are selected and acclimatized to the experimental conditions.
-
Drug Administration: A sterile solution of this compound is administered via the desired route, typically intramuscular injection. The dose is calculated based on the animal's body weight.
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 15, 30, 60, 90, 120, 240, 480 minutes). Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. Urine and feces may also be collected over a specified period to assess excretion.
-
Sample Processing and Storage: Plasma samples are stored frozen at -20°C or -80°C until analysis.
Analytical Methodology
The quantification of (+)-cloprostenol in biological matrices is typically performed using a validated high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (MS/MS) detection.
-
Sample Preparation: Plasma samples are thawed and subjected to a sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and remove interfering substances.
-
Chromatographic Separation: The extracted samples are injected onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase gradient is used to achieve chromatographic separation of (+)-cloprostenol from its metabolites and endogenous plasma components.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization) and detected using selected reaction monitoring (SRM) for high selectivity and sensitivity.
-
Quantification: The concentration of (+)-cloprostenol in the samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard. A calibration curve is constructed using standards of known concentrations to ensure the accuracy of the measurements.
Visualizations
Metabolic Pathway of (+)-Cloprostenol
Caption: Metabolic pathway of this compound.
Experimental Workflow for a Pharmacokinetic Study
Caption: Generalized experimental workflow for a pharmacokinetic study.
References
- 1. msd-animal-health-swine.com [msd-animal-health-swine.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. The metabolic fate of the synthetic prostaglandin cloprostenol ('Estrumate') in the cow: use of ion cluster techniques to facilitate metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
An In-depth Technical Guide to (+)-Cloprostenol Methyl Ester for Reproductive Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Cloprostenol methyl ester, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent with significant applications in reproductive research and veterinary medicine. As an agonist of the prostaglandin F receptor (FP receptor), it plays a crucial role in the regression of the corpus luteum, a key event in the control of the estrous cycle. Its enhanced potency and more favorable side-effect profile compared to the endogenous PGF2α make it a valuable tool for estrus synchronization, management of reproductive disorders, and as a subject of study in reproductive biology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its application in key experimental models.
Introduction
Prostaglandins are lipid compounds that play diverse physiological roles, including the regulation of reproductive processes. Prostaglandin F2α is a key hormone involved in luteolysis, the process that leads to the regression of the corpus luteum and the initiation of a new estrous cycle. (+)-Cloprostenol is a synthetic structural analog of PGF2α, with the methyl ester form offering increased lipophilicity, potentially aiding in its formulation and delivery.[1] This compound is a highly potent and selective agonist for the FP receptor, a G-protein coupled receptor.[1] Its primary use in reproductive research and veterinary practice is to induce luteolysis, thereby synchronizing estrus in livestock and treating reproductive disorders such as luteal cysts and pyometra.[2] Studies have shown that (+)-Cloprostenol can be significantly more potent than the naturally occurring PGF2α in inducing effects like pregnancy termination in animal models.[1][3]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
| Molecular Formula | C23H31ClO6 | |
| Molecular Weight | 438.9 g/mol | |
| CAS Number | 56687-85-5 | |
| Appearance | A solution in ethanol | [4] |
| Storage | Store at -20°C | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by acting as a potent agonist at the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1][5] The FP receptor is primarily coupled to the Gq alpha subunit (Gαq).[6][7][8][9]
Signaling Pathway upon Receptor Activation:
-
Ligand Binding: this compound binds to the FP receptor on the cell surface.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.[6][10]
-
Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C-beta (PLC-β).[6][7][8]
-
Second Messenger Generation: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6]
-
Protein Kinase C Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
-
Downstream Effects: The rise in intracellular calcium and activation of PKC lead to a cascade of downstream cellular responses, including smooth muscle contraction and the regulation of gene expression, ultimately resulting in luteolysis.
Transactivation of MAPK Pathway:
Emerging evidence suggests that FP receptor activation can also lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway (specifically ERK1/2). This pathway is implicated in cell proliferation and differentiation.[5]
Diagram of the FP Receptor Signaling Pathway:
Caption: Signaling pathway of the FP receptor upon activation by this compound.
Quantitative Data
Potency Comparison of (+)-Cloprostenol to PGF2α:
| Parameter | Species | Potency Ratio ((+)-Cloprostenol vs. PGF2α) | Reference |
| Pregnancy Termination | Hamster | ~200 times more potent | [1][3] |
| Pregnancy Termination | Rat | ~100 times more potent | [1][3] |
In Vivo Dose-Response to Cloprostenol in Cattle:
| Dose (µg) | Route | Effect on Luteolysis and Estrus | Reference |
| 500 | i.m. | Effective for luteolysis and estrus synchronization. | [11] |
| 125 | i.m. | Reduced efficacy, dependent on corpus luteum sensitivity. | [11] |
| 500 | s.c. | Effective, but with a longer interval to estrus compared to i.m. | [11] |
| 125 | s.c. | Lower efficacy in inducing estrus and ovulation. | [11] |
| 150 | i.m. | Standard dose for luteolysis in cows with mature CL. | [12] |
| 300 | i.m. | More effective in inducing full luteolysis in cows with early CL (120-132h post-ovulation) and shorter interval to ovulation. | [12] |
Experimental Protocols
The following protocols are adapted from established methods and can be used to investigate the activity of this compound.
Competitive Radioligand Binding Assay for FP Receptor
This assay determines the binding affinity (Ki) of a test compound for the FP receptor.
Diagram of Competitive Radioligand Binding Assay Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues known to express the FP receptor (e.g., bovine corpus luteum, or a cell line overexpressing the receptor) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.[13]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[13]
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled FP receptor ligand (e.g., [³H]PGF2α, typically at or below its Kd), and a range of concentrations of this compound.
-
Also include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled FP agonist like PGF2α).[14]
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]
-
-
Separation and Quantification:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[13]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FP receptor activation.
Diagram of Intracellular Calcium Mobilization Assay Workflow:
Caption: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the FP receptor into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM.[15][16][17]
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.[16][17]
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.[15]
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for calcium imaging.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time. For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[17] For Fura-2, alternate excitation between ~340 nm and ~380 nm and measure emission at ~510 nm.[18]
-
-
Data Analysis:
-
Calculate the change in fluorescence (or the ratio of fluorescence at the two excitation wavelengths for Fura-2) relative to the baseline.
-
Plot the peak response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Western Blot for MAPK (ERK1/2) Phosphorylation
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Diagram of Western Blot Workflow for p-ERK:
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells expressing the FP receptor to near confluence.
-
Serum-starve the cells for several hours to reduce basal MAPK activity.
-
Treat the cells with this compound for various times and at different concentrations.
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[20]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[21]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
-
Loading Control and Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe it with an antibody against total ERK1/2.
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
In Vivo Assessment of Luteolysis in a Bovine Model
This protocol outlines a method to evaluate the luteolytic efficacy of this compound in cattle.
Diagram of In Vivo Luteolysis Assessment Workflow:
Caption: Workflow for in vivo assessment of luteolysis in cattle.
Methodology:
-
Animal Selection and Synchronization:
-
Select healthy, cycling cows or heifers.
-
Synchronize their estrous cycles using a standard protocol (e.g., two injections of PGF2α 11-14 days apart) to ensure the presence of a functional corpus luteum at a known stage.
-
-
Treatment and Monitoring:
-
On a specific day of the estrous cycle (e.g., day 7-10 post-estrus), administer a single intramuscular injection of this compound at various doses. Include a control group receiving a placebo.
-
Monitor the animals for signs of estrus (e.g., standing to be mounted) at regular intervals.
-
-
Data Collection:
-
Analysis:
-
Measure progesterone concentrations in the serum or plasma samples by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). A sharp decline in progesterone is indicative of luteolysis.[17]
-
Analyze the ultrasound images to determine the change in the size and vascularization of the corpus luteum over time.[25][26]
-
Compare the time to estrus, the rate of progesterone decline, and the rate of corpus luteum regression between the different dose groups and the control group.
-
Conclusion
This compound is a powerful pharmacological tool for researchers in reproductive biology and a valuable therapeutic agent in veterinary medicine. Its high potency as an FP receptor agonist allows for effective manipulation of the estrous cycle through the induction of luteolysis. The detailed experimental protocols provided in this guide offer a framework for the in-depth investigation of its binding characteristics, cellular signaling mechanisms, and in vivo efficacy. Further research to elucidate the precise quantitative pharmacology of the methyl ester form will enhance its application in the development of novel reproductive therapies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. ESTRUS SYNCHRONIZATION WITH REDUCED CLOPROSTENOL DOSES IN HEIFERS [avmj.journals.ekb.eg]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound - Biochemicals - CAT N°: 10010115 [bertin-bioreagent.com]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 9. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Ultrasonography and physiological description of essential events for reproductive management in dairy cattle. Review [scielo.org.mx]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. hellobio.com [hellobio.com]
- 17. abcam.com [abcam.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. repository.arizona.edu [repository.arizona.edu]
- 20. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Comparison between transrectal palpation, B-mode and Doppler ultrasonography to assess luteal function in Holstein cattle [frontiersin.org]
- 24. Enhancing prognostication of corpus luteum function in cows through B-mode and Doppler sonography | Large Animal Review [largeanimalreview.com]
- 25. cdnsciencepub.com [cdnsciencepub.com]
- 26. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Chemical properties and solubility of (+)-Cloprostenol methyl ester
An In-depth Technical Guide on the Core Chemical Properties and Solubility of (+)-Cloprostenol Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and a potent agonist of the prostaglandin F2α receptor (FP receptor).[1][2] This technical guide provides a comprehensive overview of its fundamental chemical properties and solubility characteristics. The information herein is intended to support research, development, and formulation activities involving this compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Additionally, a visualization of the relevant signaling pathway is included to contextualize its mechanism of action.
Chemical Properties
This compound is a more lipid-soluble form of cloprostenol, which may make it more suitable for certain formulations.[1][2] Its key chemical identifiers and properties are summarized in the table below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | PubChem |
| CAS Number | 56687-85-5 | TargetMol, Immunomart |
| Molecular Formula | C₂₃H₃₁ClO₆ | TargetMol, Immunomart |
| Molecular Weight | 438.94 g/mol | TargetMol |
| Melting Point | Not readily available in the literature. | |
| Boiling Point | Not readily available in the literature. | |
| pKa | Not readily available in the literature. |
Solubility
The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and for formulation development.
Table 2: Solubility of this compound
| Solvent | Solubility | Molar Concentration (mM) | Source |
| Ethanol (B145695) | 100 mg/mL | 227.82 | TargetMol |
| DMSO | 100 mg/mL | 227.82 | TargetMol |
| DMF | 50 mg/mL | 113.91 | TargetMol |
| PBS (pH 7.2) | 10 mg/mL | 22.78 | TargetMol |
Note: Sonication is recommended to aid in dissolution.[1]
Mechanism of Action and Signaling Pathway
As a PGF2α analogue, this compound exerts its biological effects by acting as an agonist at the Prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit.
Upon agonist binding, the Gq protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of downstream cellular responses.
Caption: FP Receptor Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the well-established shake-flask method for solubility determination.
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.2).
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol or DMSO) for HPLC calibration.
-
Add an excess amount of this compound to a scintillation vial containing a known volume of PBS (pH 7.2). The excess solid should be visible.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with the mobile phase to a concentration within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
The solubility is reported as the mean concentration from at least three replicate experiments.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro or in vivo experiments.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Ethanol, DMSO)
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Sonicator
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed compound to a volumetric flask of the appropriate size.
-
Add a portion of the chosen solvent to the flask.
-
If necessary, gently warm the solution or use a sonicator to aid in dissolution.
-
Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution at an appropriate temperature (e.g., -20 °C or -80 °C) in a tightly sealed container to prevent solvent evaporation and degradation.
Caption: Workflow for Solubility Determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols for (+)-Cloprostenol Methyl Ester in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of (+)-Cloprostenol methyl ester, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). This document outlines its mechanism of action, provides detailed protocols for key experiments, and summarizes relevant quantitative data for related compounds to guide experimental design.
Introduction
This compound is a potent and selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2][3] As a more lipid-soluble derivative of (+)-Cloprostenol, it may offer advantages in certain experimental settings.[1][2][3] Activation of the FP receptor initiates a signaling cascade that plays a crucial role in various physiological processes, making it a valuable tool for research in reproductive biology, oncology, and other fields.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to and activating the FP receptor. The FP receptor is primarily coupled to the Gq class of G proteins.[4][5][6][7] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8]
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] The elevated intracellular calcium levels can then activate various downstream signaling pathways. Simultaneously, DAG activates protein kinase C (PKC), which can phosphorylate a multitude of cellular proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase 1/2 (ERK1/2).[7]
Figure 1. Signaling pathway of this compound via the FP receptor.
Quantitative Data Summary
| Compound | Assay | Cell Line/System | Potency (EC50/IC50/Ki) | Reference |
| (+)-Cloprostenol | Inhibition of rat adipose precursor differentiation | Primary rat adipose precursor cells | IC50: 3 x 10⁻¹² M | N/A |
| Cloprostenol isopropyl ester | FP Receptor Binding | Not specified | Ki: 28 nM | [9] |
| Prostaglandin F2α | Binding to FP Receptor | CHO cells expressing human FP receptor | Kd: 25.2 nM | [4] |
| Prostaglandin F2α | Calcium Mobilization | Ovine large luteal cells | 0.5 µM induced a transient increase | [10] |
| Prostaglandin F2α | Growth Inhibition | KATO III (human gastric carcinoma) | Dose-dependent inhibition | [11] |
Note: The provided values are for guidance only. It is strongly recommended that a dose-response curve be generated for this compound in the specific cell line and assay of interest to determine its precise potency.
Experimental Protocols
The following are detailed protocols for common in vitro assays to characterize the activity of this compound.
General Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating cells with this compound. Specific conditions should be optimized for the chosen cell line.
Materials:
-
Cell line expressing the FP receptor (e.g., Ishikawa, MOLT-3, or a recombinant cell line like CHO-hFP)[12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Vehicle (e.g., DMSO or ethanol)
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Wash the cells with PBS, detach them with Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells. Seed the cells into appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[1] Prepare serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. A vehicle control should be prepared with the same final concentration of the solvent used for the highest compound concentration.
-
Cell Treatment: For many signaling studies, it is advisable to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling activity. After starvation, aspirate the medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period, which will vary depending on the endpoint being measured (e.g., minutes for calcium flux, hours for gene expression or protein phosphorylation, and days for proliferation assays).
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.
Materials:
-
Cells expressing the FP receptor seeded in a black-walled, clear-bottom 96-well plate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
This compound and vehicle
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells at an appropriate density in a 96-well plate to form a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Aspirate the culture medium from the cells and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Plate Preparation: Prepare a plate with various concentrations of this compound in assay buffer at a concentration that is 5-10 times the final desired concentration.
-
Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read). Establish a baseline reading for a few seconds, then inject the compound from the compound plate and continue recording the fluorescence signal for 1-3 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 as a downstream marker of FP receptor activation.
Materials:
-
Cells expressing the FP receptor seeded in 6-well plates
-
This compound and vehicle
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat serum-starved cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes).
-
Cell Lysis: After treatment, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the in vitro effects of this compound.
Figure 2. General experimental workflow for in vitro studies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 7. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 8. G alpha (q) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells: I. Alterations in cytosolic-free calcium levels and calcium flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 and F2 alpha inhibit growth of human gastric carcinoma cell line KATO III with simultaneous stimulation of cyclic AMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes: FP Receptor Binding Assay Using (+)-Cloprostenol Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin (B15479496) F (FP) receptor is a G-protein coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, Prostaglandin F2α (PGF2α).[1] Activation of the FP receptor is implicated in a variety of physiological processes, including uterine smooth muscle contraction, luteolysis, and the regulation of intraocular pressure.[2][3] Consequently, the FP receptor is a significant therapeutic target for conditions such as glaucoma and for reproductive health management.[2] (+)-Cloprostenol, a synthetic analog of PGF2α, and its ester prodrugs are potent agonists at the FP receptor.[4][5][6] This document provides detailed protocols for a competitive radioligand binding assay to characterize the binding affinity of compounds like (+)-Cloprostenol methyl ester to the FP receptor.
Signaling Pathway of the FP Receptor
Upon agonist binding, the FP receptor primarily couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of Phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[7] The FP receptor can also couple to other G proteins, such as Gi and G12/13, leading to the activation of the Rho signaling pathway, which is involved in cytoskeleton rearrangement and cell morphology changes.[1][2]
Caption: FP Receptor Gq Signaling Pathway.
Quantitative Data: Binding Affinities of FP Receptor Ligands
The following table summarizes the binding affinities (Ki) of various ligands for the FP receptor. The Ki value represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Species | Ki (nM) | Reference |
| Cloprostenol isopropyl ester | FP | - | 28 | [4] |
| Travoprost acid | FP | Human | 35 ± 5 | [8] |
| Bimatoprost acid | FP | Human | 83 | [8] |
| Latanoprost acid | FP | Human | 98 | [8] |
Experimental Protocols
Membrane Preparation from Cells Expressing the FP Receptor
This protocol describes the preparation of crude cell membranes from a cell line recombinantly expressing the human FP receptor (e.g., HEK293 or CHO cells).
Materials:
-
Cell pellets from cultured cells expressing the FP receptor
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail
-
Sucrose Cryoprotectant Solution: Lysis buffer containing 10% sucrose
-
Dounce homogenizer or sonicator
-
High-speed centrifuge
Procedure:
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer with 10-15 strokes or by sonication.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in Sucrose Cryoprotectant Solution.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
FP Receptor Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay using [³H]-PGF2α as the radioligand to determine the binding affinity of unlabeled test compounds such as this compound.
Materials:
-
FP receptor membrane preparation
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Radioligand: [³H]-PGF2α
-
Unlabeled Ligand for Non-specific Binding: A high concentration (e.g., 10 µM) of unlabeled PGF2α
-
Test Compound: this compound at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer (typically 20-50 µg of protein per well).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-PGF2α (at a concentration near its Kd), and 100 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-PGF2α, and 100 µL of unlabeled PGF2α (10 µM final concentration).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]-PGF2α, and 100 µL of the test compound at various concentrations.
-
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three to four times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
Caption: FP Receptor Binding Assay Workflow.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Determination of (+)-Cloprostenol Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent.[1][2] Its methyl ester form, (+)-Cloprostenol methyl ester, offers increased lipophilicity, which can be advantageous for certain pharmaceutical formulations. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of prostaglandins (B1171923) and their analogs.[3][4] This application note provides a detailed protocol for the determination of this compound purity using a stability-indicating HPLC method. The method is designed to separate the main component from potential process-related impurities and degradation products.
Potential Impurities and Degradation Products:
During the synthesis and storage of this compound, several impurities and degradation products may arise. These can include:
-
Stereoisomers: Diastereomers and enantiomers formed during the synthesis, such as the 15-epi-cloprostenol isomer.
-
Geometric Isomers: Isomers related to the double bonds in the molecule, such as the 5,6-trans isomer.
-
Degradation Products: Prostaglandins of the A and B series (PGA and PGB analogs) can form under acidic or basic conditions.
-
Process-Related Impurities: By-products and intermediates from the synthetic route.
A robust HPLC method should be able to resolve this compound from these potential impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the purity analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 275 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 30 minutes |
Preparation of Solutions:
-
Mobile Phase A (Phosphate Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in 50.0 mL of diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 50.0 mL of diluent.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, and tailing factor).
-
Inject the sample solution.
-
After the analysis, process the chromatograms to determine the peak areas for the main component and any impurities.
Calculation of Purity:
The purity of the this compound sample is calculated based on the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following tables present representative data from a hypothetical purity analysis of a this compound sample.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor for Main Peak | ≤ 2.0 | 1.2 |
| Theoretical Plates for Main Peak | ≥ 2000 | 5500 |
| RSD of Peak Area (n=5 injections) | ≤ 2.0% | 0.8% |
| RSD of Retention Time (n=5 injections) | ≤ 1.0% | 0.3% |
Table 2: Purity Analysis of this compound Sample
| Peak Name | Retention Time (min) | Peak Area | Area (%) |
| Impurity 1 (e.g., 5,6-trans isomer) | 10.5 | 15,432 | 0.15 |
| This compound | 12.8 | 10,256,789 | 99.60 |
| Impurity 2 (e.g., 15-epi isomer) | 14.2 | 20,543 | 0.20 |
| Unknown Impurity | 18.7 | 5,128 | 0.05 |
| Total | 10,297,892 | 100.00 |
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Logical Relationship of Potential Impurities
Caption: Potential Impurities of this compound.
References
Application Note: Identification of (+)-Cloprostenol Methyl Ester using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust methodologies for the identification and characterization of (+)-Cloprostenol methyl ester, a synthetic analog of prostaglandin (B15479496) F2α, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein offer high sensitivity and specificity, making them suitable for various stages of drug development and quality control processes. This document includes comprehensive experimental procedures, expected quantitative data, and visual workflows to facilitate seamless implementation in a laboratory setting.
Introduction
(+)-Cloprostenol, a potent luteolytic agent, is a synthetic analog of prostaglandin F2α (PGF2α). Its methyl ester form, this compound, is a more lipid-soluble version which can be advantageous in certain pharmaceutical formulations.[1] Accurate and reliable identification of this compound is critical for pharmaceutical research, development, and quality assurance. Mass spectrometry, coupled with chromatographic separation, provides the necessary selectivity and sensitivity for the unequivocal identification and quantification of this compound in various matrices.
This application note presents two complementary mass spectrometric approaches:
-
LC-MS/MS: A highly sensitive and specific method that typically does not require derivatization, allowing for direct analysis of the analyte.
-
GC-MS: A classic and robust technique that necessitates derivatization to enhance the volatility of the analyte for gas-phase analysis.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the direct and high-throughput analysis of this compound.
2.1.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Matrix Sample Preparation (e.g., from a formulation):
-
Accurately weigh a portion of the sample.
-
Extract the analyte using a suitable organic solvent (e.g., methanol, acetonitrile).
-
Vortex the sample for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample to pellet any insoluble material.
-
Collect the supernatant and, if necessary, dilute it to fall within the calibration curve range.
-
Filter the final extract through a 0.22 µm syringe filter prior to injection.
-
2.1.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole (QqQ) or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 400 °C |
| Collision Gas | Nitrogen |
2.1.3. Multiple Reaction Monitoring (MRM) Parameters
The identification of this compound is based on monitoring the transition of the precursor ion to specific product ions. The molecular formula for this compound is C23H31ClO6, with an exact mass of approximately 438.18 Da. In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻.
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) |
| 437.2 | To be optimized | 50 | To be optimized |
| 437.2 | To be optimized | 50 | To be optimized |
Note: The optimal product ions and collision energies should be determined by infusing a standard solution of this compound and performing a product ion scan. Based on the fragmentation of the closely related Cloprostenol (B1669231), likely product ions will result from neutral losses of water (H₂O) and fragmentation of the side chains.
2.1.4. Data Presentation: Expected LC-MS/MS Quantitative Data
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| This compound | 437.2 | e.g., 393.2 | e.g., 295.1 | Approx. 6-8 |
Note: The provided product ions are illustrative and should be confirmed experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high specificity and is a valuable alternative or confirmatory technique. It requires derivatization to increase the volatility of the analyte.
2.2.1. Derivatization Protocol
-
Methyl Ester Formation (if starting from Cloprostenol): If the starting material is (+)-Cloprostenol, the carboxylic acid must first be converted to its methyl ester. This can be achieved by reacting with diazomethane (B1218177) or a milder methylating agent like trimethylsilyldiazomethane (B103560) in a suitable solvent. For this compound, this step is not necessary.
-
Silylation of Hydroxyl Groups:
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a dry solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
2.2.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | GC system with a split/splitless injector |
| Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Start at 180 °C, hold for 1 minute, ramp to 290 °C at 10 °C/min, and hold for 10 minutes. |
| Injection Mode | Splitless |
| Mass Spectrometer | Single Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | 50-700 m/z |
2.2.3. Expected Fragmentation Pattern
The mass spectrum of the tris-trimethylsilyl (TMS) ether derivative of this compound is expected to show a characteristic fragmentation pattern. While the molecular ion may be weak or absent, key fragment ions will arise from the loss of TMS groups and cleavage of the prostaglandin structure.
2.2.4. Data Presentation: Expected GC-MS Quantitative Data
| Analyte Derivative | Retention Time (min) | Characteristic m/z Ions |
| This compound-tris(TMS) | Approx. 15-20 | e.g., M-90 (loss of TMSOH), M-15 (loss of CH₃), and other specific fragments |
Note: The exact m/z values should be confirmed by analyzing a derivatized standard.
Visualizations
Experimental Workflows
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Logical Relationship for Identification
Caption: Logic for Mass Spectrometric Identification.
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide reliable and specific means for the identification of this compound. The choice of method will depend on the specific application, available instrumentation, and desired throughput. For quantitative analysis, the LC-MS/MS method is generally preferred due to its simplicity in sample preparation and high sensitivity. The GC-MS method serves as an excellent confirmatory technique. By following the outlined protocols, researchers, scientists, and drug development professionals can confidently identify and characterize this compound in their samples.
References
Application Notes and Protocols for Investigating Prostaglandin Signaling Pathways Using (+)-Cloprostenol Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Cloprostenol methyl ester is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and a potent and selective agonist for the prostaglandin F2α receptor (FP receptor).[1][][3][4] As a more lipid-soluble form of (+)-Cloprostenol, its methyl ester modification may facilitate its passage through cell membranes, making it a valuable tool for in vitro and in vivo studies of FP receptor signaling.[1][3][4] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 protein, initiating a signaling cascade that leads to an increase in intracellular calcium concentration. This pathway is pivotal in a variety of physiological processes, including uterine contraction, luteolysis, and intraocular pressure regulation. These application notes provide detailed protocols for utilizing this compound to investigate FP receptor-mediated signaling pathways.
Data Presentation
While specific binding affinity (Ki) and potency (EC50) values for this compound are not extensively reported in publicly available literature, the potency of its parent compound, (+)-Cloprostenol, and other well-characterized FP receptor agonists are provided below for comparative purposes. (+)-Cloprostenol has been shown to be a highly potent FP agonist, significantly more so than the endogenous ligand PGF2α.[1][3][4] For instance, in studies on the inhibition of adipocyte differentiation, cloprostenol (B1669231) exhibited a 50% inhibitory concentration (IC50) of 3 x 10⁻¹² M.
Table 1: Comparative Pharmacological Data of FP Receptor Agonists
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity |
| (+)-Cloprostenol | Not explicitly found | ~0.003 (IC50 for inhibition of adipose differentiation) | Selective for FP receptor |
| Travoprost acid | 35 ± 5 | 1.4 - 3.6 (Phosphoinositide turnover) | High selectivity for FP receptor over DP, EP1, EP3, EP4, IP, and TP receptors |
| Latanoprost acid | 98 | 32 - 124 (Functional activity at FP) | Significant activity at both FP and EP1 receptors |
| Bimatoprost acid | 83 | 2.8 - 3.8 (Functional activity at FP) | Active at FP, EP1, and EP3 receptors |
| Prostaglandin F2α | ~1 | - | Binds to FP, but also shows activity at other prostanoid receptors |
Note: The IC50 value for (+)-Cloprostenol is for a specific cellular response and may not directly correlate with EC50 values for second messenger signaling. Data for other agonists are provided for context and are derived from various cell-based assays.
Experimental Protocols
Here we provide detailed protocols for three key experiments to characterize the activity of this compound on the FP receptor.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor by measuring its ability to displace a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α).
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Radioligand: [³H]-PGF2α
-
Unlabeled competitor: this compound
-
Non-specific binding control: A high concentration of unlabeled PGF2α (e.g., 10 µM)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-FP cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-PGF2α (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled PGF2α (10 µM), 50 µL of [³H]-PGF2α, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-PGF2α, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound
-
Positive control (e.g., ionomycin (B1663694) or a known FP agonist)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with an injection system or a flow cytometer
Procedure:
-
Cell Plating:
-
Seed HEK293-FP cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS (with probenecid if necessary) to each well.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). The excitation/emission wavelengths for Fluo-4 are ~494/516 nm.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of peak to baseline fluorescence against the log concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve.
-
Cyclic AMP (cAMP) Assay
While the primary signaling pathway for the FP receptor is Gq-mediated calcium mobilization, some GPCRs can couple to multiple G proteins. This assay determines if this compound affects intracellular cAMP levels, which would suggest coupling to Gs or Gi proteins.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293-FP)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
Positive control for Gs activation (e.g., forskolin)
-
Positive control for Gi activation (e.g., a known Gi-coupled receptor agonist)
-
cAMP assay kit (e.g., ELISA, HTRF, or FRET-based)
-
Lysis buffer (provided in the kit)
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of this compound to the cells. Include wells with forskolin (B1673556) (to stimulate cAMP production) and a Gi agonist (to inhibit basal or forskolin-stimulated cAMP production) as controls.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen assay format (e.g., ELISA). This typically involves a competitive binding reaction where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
An increase in cAMP suggests Gs coupling, while a decrease in forskolin-stimulated cAMP suggests Gi coupling.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical signaling pathway of the FP receptor activated by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound activity.
Logical Relationship Diagram
References
Application Notes and Protocols for (+)-Cloprostenol Methyl Ester in Reproductive Biology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Cloprostenol methyl ester, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), in reproductive biology research. Detailed protocols for its application in both in vivo and in vitro studies are provided, along with quantitative data and a summary of its mechanism of action.
I. Introduction
This compound is the more lipid-soluble form of (+)-Cloprostenol, a potent luteolytic agent.[1] It functions as an agonist of the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor.[2][3] This activity leads to the functional and morphological regression of the corpus luteum (luteolysis), resulting in a sharp decline in progesterone (B1679170) production.[1] Consequently, it is widely used in veterinary medicine and reproductive research to synchronize estrus, terminate pregnancy, and treat reproductive disorders.[1][4]
II. Mechanism of Action: The FP Receptor Signaling Pathway
(+)-Cloprostenol exerts its effects by binding to the FP receptor, which is coupled to the Gq alpha subunit of a heterotrimeric G protein. This initiates a signaling cascade that leads to luteolysis and myometrial contractions.
-
Activation of Phospholipase C (PLC): Ligand binding activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Both elevated intracellular Ca2+ and DAG activate Protein Kinase C (PKC).
-
Downstream Effects: The rise in intracellular Ca2+ and activation of PKC trigger a cascade of downstream events, including the inhibition of steroidogenic enzymes, leading to decreased progesterone synthesis, and the activation of pathways that promote myometrial contraction and apoptosis of luteal cells. This signaling pathway can also involve the phosphorylation of ERK1/2.[3]
References
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 3. Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avet.health [avet.health]
Application Notes and Protocols: (+)-Cloprostenol Methyl Ester as a Pharmacological Tool for FP Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (+)-Cloprostenol methyl ester, a potent and selective prostaglandin (B15479496) F2α (FP) receptor agonist, for in vitro pharmacological studies. This document includes detailed experimental protocols and data presentation to facilitate research into FP receptor signaling and the development of novel therapeutics targeting this receptor.
Introduction
(+)-Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α) and a highly potent agonist of the FP receptor.[1] Its methyl ester form, this compound, is a more lipid-soluble prodrug, designed to enhance cell membrane permeability, which is then hydrolyzed to the active parent compound, (+)-cloprostenol.[2][3] Due to its high potency and selectivity, this compound serves as an invaluable tool for elucidating the pharmacology and signaling pathways of the FP receptor.
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins. Upon activation, it initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), subsequently leading to the phosphorylation of downstream effectors like extracellular signal-regulated kinase (ERK).
Data Presentation
The following tables summarize the pharmacological properties of (+)-Cloprostenol and other common FP receptor agonists for comparative analysis.
Table 1: Comparative Binding Affinities (Ki) of FP Receptor Agonists
| Compound | Receptor | Species | Ki (nM) | Reference |
| (+)-Cloprostenol | FP | Bovine | Equip otent to PGF2α | [4] |
| Travoprost acid | FP | Human | 35 ± 5 | [5] |
| Latanoprost acid | FP | Human | 98 | [5] |
| Bimatoprost acid | FP | Human | 83 | [5] |
| PGF2α | FP | Bovine | - | [4] |
Table 2: Comparative Potencies (EC50/IC50) of FP Receptor Agonists
| Compound | Assay | Cell Line/Tissue | Species | EC50/IC50 (nM) | Reference |
| (+)-Cloprostenol | Adipose Differentiation Inhibition | Rat Adipocyte Precursors | Rat | 0.003 | [6] |
| Travoprost acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | Human | 1.4 | [5] |
| Latanoprost acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | Human | 32-124 | [5] |
| Bimatoprost acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | Human | 2.8-3.8 | [5] |
| Fluprostenol | Phospholipase C Activation | A7r5 Cells | Rat | - | [7] |
Experimental Protocols
Radioligand Binding Assay for FP Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor in a competitive binding format.
Materials:
-
Cell membranes expressing the FP receptor
-
[3H]-PGF2α (Radioligand)
-
This compound (Test compound)
-
Unlabeled PGF2α (for non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the FP receptor or from a tissue known to endogenously express the receptor.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: [3H]-PGF2α + Binding Buffer + Cell Membranes
-
Non-specific Binding: [3H]-PGF2α + High concentration of unlabeled PGF2α (e.g., 10 µM) + Cell Membranes
-
Competitive Binding: [3H]-PGF2α + Serial dilutions of this compound + Cell Membranes
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Workflow for Radioligand Binding Assay
References
- 1. targetmol.cn [targetmol.cn]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Use of (+)-Cloprostenol Methyl Ester in DMSO for Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Cloprostenol, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor)[1][2][3]. It is the dextrorotatory (d)-enantiomer, which is the biologically active form[4]. The methyl ester form of (+)-Cloprostenol is a more lipid-soluble prodrug, designed to enhance its bioavailability and facilitate its use in various experimental formulations[1][2]. This document provides a detailed protocol for the dissolution of (+)-Cloprostenol methyl ester in dimethyl sulfoxide (B87167) (DMSO) and its application in both in vitro and in vivo research settings.
Physicochemical and Solubility Data
Proper handling and storage of this compound are crucial for maintaining its stability and efficacy. The following table summarizes its key physicochemical and solubility properties.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₁ClO₆ | [1] |
| Molecular Weight | 438.94 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (227.82 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of DMSO Stock | -80°C for up to 1 year | [1] |
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the vial in a water bath for 5-10 minutes[1]. Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -80°C.
Experimental Protocols
In Vitro Applications
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final working concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.
Example: Treatment of Cultured Luteal Cells
This protocol is based on studies using cloprostenol (B1669231) on luteal cells to investigate its luteolytic effects[5][6][7].
-
Cell Plating: Plate luteal cells at the desired density in a multi-well plate and culture overnight to allow for attachment.
-
Preparation of Working Solution: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Analysis: Following incubation, the cells or the culture supernatant can be collected for downstream analysis, such as quantification of progesterone (B1679170) secretion or analysis of gene expression[6][7].
Effective Concentrations for In Vitro Studies:
| Cell Type/Assay | Effective Concentration of Cloprostenol | Reference |
| Human Luteal Tissue Slices | 1 µg/mL | [5] |
| Felid Luteal Cells (in culture) | Not specified, but effective | [6][7] |
| Bovine Luteal Cells (in culture) | 100 ng/mL | [8] |
| Inhibition of Adipose Differentiation | 3 x 10⁻¹² M | [9] |
| Inhibition of ET-1-induced Contraction (BTM) | 10⁻⁶ M | [10] |
In Vivo Applications
For animal studies, the DMSO stock solution is typically diluted further with a vehicle suitable for injection, such as saline or phosphate-buffered saline (PBS), often with co-solvents to maintain solubility and reduce toxicity.
Example: Induction of Luteolysis in Cattle
This protocol is based on established veterinary applications of d-cloprostenol (B24006) for estrus synchronization[11][12].
-
Preparation of Injection Solution: Thaw an aliquot of the this compound DMSO stock solution. Dilute the stock solution in a sterile vehicle suitable for intramuscular injection. A common formulation for in vivo studies might include a mixture of DMSO, PEG300, Tween 80, and saline[1]. The final concentration of DMSO should be minimized.
-
Administration: Administer the prepared solution via intramuscular injection at the appropriate dosage.
-
Monitoring: Monitor the animals for signs of estrus and ovulation. Blood samples can be collected to measure progesterone levels to confirm luteolysis.
Effective Dosages for In Vivo Studies:
| Animal Model | Dosage of d-Cloprostenol | Route of Administration | Application | Reference |
| Cattle | 150 µg | Intramuscular | Estrus Synchronization | [11][12] |
| Pigs | 75 µg | Intramuscular | Estrus Synchronization | [11][12] |
| Horses | 75 µg | Intramuscular | Estrus Synchronization | [11] |
| Guinea Pigs | 0.20 - 0.30 mg/animal | Intramuscular | Estrus Synchronization | [13] |
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug and is hydrolyzed in vivo to (+)-Cloprostenol, a potent agonist of the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.
Activation of the FP receptor by (+)-Cloprostenol initiates a signaling cascade:
-
Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: Gαq-GTP activates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
Cellular Response: The rise in intracellular Ca²⁺ and the activation of PKC lead to various downstream cellular responses, including smooth muscle contraction and, in the corpus luteum, the process of luteolysis.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound in DMSO for both in vitro and in vivo research. By following these protocols and considering the provided data on effective concentrations and mechanism of action, researchers can confidently incorporate this potent FP receptor agonist into their experimental designs. As with any experimental compound, it is recommended to perform dose-response studies to determine the optimal concentration for a specific cell type or animal model.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of in vivo and in vitro administration of prostaglandin F2 alpha on lipoprotein utilization in cultured bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. apvma.gov.au [apvma.gov.au]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Cloprostenol effect with and without male stimulation on oestrus synchronization in Peru guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-Cloprostenol Methyl Ester Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (+)-Cloprostenol methyl ester in cell-based assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic and highly potent analog of prostaglandin (B15479496) F2α (PGF2α).[1] It functions as a selective agonist for the prostaglandin F2α receptor, also known as the FP receptor.[1] The addition of the methyl ester group increases its lipophilicity, which may facilitate its passage across cell membranes. Upon binding to the FP receptor, it activates a Gq protein-coupled signaling cascade, leading to the mobilization of intracellular calcium and other downstream cellular responses.
Q2: Which cell lines are suitable for assays with this compound?
A2: The choice of cell line is critical and depends on the expression of the FP receptor. Suitable cell lines include:
-
Recombinant cell lines: U2OS or other host cells engineered to stably express the human FP receptor are ideal for specific and high-throughput screening.
-
Endogenously expressing cell lines: Human endometrial adenocarcinoma cells (e.g., Ishikawa) and some smooth muscle cells express the FP receptor.
-
Primary cells: Primary cultures of bovine luteal cells and rat adipocyte precursors have been shown to respond to cloprostenol (B1669231).
Q3: What is a recommended starting concentration range for this compound?
A3: Based on the high potency of the parent compound, cloprostenol, a starting concentration range of 10 pM to 1 µM is recommended for dose-response experiments. For single-point screening assays, a concentration of 10 nM to 100 nM is a reasonable starting point. Optimization will be required for your specific cell type and assay. Studies have shown that cloprostenol can inhibit adipocyte differentiation with 50% inhibition at a concentration of 3 x 10⁻¹² M.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in organic solvents such as DMSO and ethanol. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the potential off-target effects of this compound?
A5: While generally selective for the FP receptor, high concentrations of prostaglandin analogs can sometimes interact with other prostanoid receptors, such as the EP1 and EP3 receptors.[3] It is advisable to perform counter-screening against other prostanoid receptor subtypes if specificity is a critical aspect of your study.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to treatment | Low or absent FP receptor expression: The chosen cell line may not express the FP receptor at sufficient levels. | - Confirm FP receptor expression using RT-qPCR, Western blot, or a receptor binding assay. - Use a positive control cell line known to express the FP receptor. - Consider using a recombinant cell line overexpressing the FP receptor. |
| Compound degradation: Prostaglandin analogs can be unstable in aqueous solutions over time.[4][5] | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Minimize the time the compound is in culture medium before being added to the cells. | |
| Suboptimal concentration: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment over a wide concentration range (e.g., 1 pM to 10 µM) to determine the EC50. | |
| High background or inconsistent results | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[6] | - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5%, ideally ≤0.1%).[7] - Include a vehicle control (medium with the same concentration of solvent) in all experiments. |
| Cell handling variability: Inconsistent cell seeding density or poor cell health can lead to variable results. | - Ensure a uniform single-cell suspension before seeding. - Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. - Regularly check for and treat any mycoplasma contamination. | |
| Signal decreases over time (Receptor Desensitization) | Prolonged agonist exposure: Continuous stimulation of GPCRs can lead to their phosphorylation and subsequent desensitization or internalization.[8][9] | - Reduce the incubation time with this compound. - For kinetic assays, measure the initial response (within minutes) after compound addition. - Consider using a washout step before measuring the response to a second stimulation. |
| High cytotoxicity observed | Compound-induced toxicity: At high concentrations, the compound may induce cell death. | - Perform a cell viability assay (e.g., MTT, MTS, or resazurin) to determine the cytotoxic concentration range.[10] - Use concentrations below the cytotoxic threshold for functional assays. |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Recommended Starting Concentration Range | Notes |
| Dose-Response (EC50/IC50 Determination) | 1 pM - 10 µM | A wide range is crucial to capture the full dose-response curve. |
| Single-Point Screening | 10 nM - 100 nM | A concentration at or slightly above the expected EC50 is often used. |
| Cell Viability / Cytotoxicity | 100 nM - 100 µM | Higher concentrations should be tested to identify the toxicity threshold. A study on D-cloprostenol amides showed low toxicity at 100 µM on RAW 264.7 cells.[10] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | ≥ 100 mg/mL |
| PBS (pH 7.2) | Limited |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the potential cytotoxicity of this compound.
Materials:
-
Cells expressing the FP receptor
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle-only control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
After incubation, add 100 µL of solubilization solution to each well.[11]
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium following FP receptor activation.
Materials:
-
Cells expressing the FP receptor
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (if required for your cell type to prevent dye leakage)
-
This compound
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Prepare the dye-loading solution by diluting the calcium-sensitive dye in HBSS (with probenecid if necessary). Add Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the desired concentration of this compound and immediately begin recording the change in fluorescence over time. The response is typically rapid, peaking within seconds to a few minutes.[12]
Mandatory Visualizations
Caption: FP Receptor Signaling Pathway
Caption: General Experimental Workflow
Caption: Troubleshooting Logic Flowchart
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. This compound - Biochemicals - CAT N°: 10010115 [bertin-bioreagent.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Prostanoid Receptor Antagonist Effects on Intraocular Pressure, Supported by Ocular Biodisposition Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+)-Cloprostenol Methyl Ester FP Receptor Binding Assays
Welcome to the technical support center for troubleshooting low signal in (+)-Cloprostenol methyl ester FP receptor binding assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with the FP receptor?
(+)-Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and acts as a potent agonist for the prostaglandin F receptor (FP receptor).[1][2][3] The methyl ester form is a more lipid-soluble version, which can be beneficial for certain experimental formulations.[1][2] The FP receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, typically couples to Gαq protein to initiate a signaling cascade leading to an increase in intracellular calcium.[4]
Q2: What is a typical format for an FP receptor binding assay?
A common method is a competitive radioligand binding assay.[5] This technique measures the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand (e.g., [³H]-PGF2α) that is specifically bound to the FP receptor.[5] The concentration of the unlabeled compound that displaces 50% of the radioligand is known as the IC50, which can be used to determine the binding affinity (Ki).
Q3: What are the essential components of an FP receptor binding assay?
The key components include:
-
FP Receptor Source: Typically, this is a membrane preparation from cells overexpressing the human FP receptor (e.g., HEK293 or CHO cells).[5][6]
-
Radioligand: A radiolabeled FP receptor agonist with high affinity, such as [³H]-Prostaglandin F2α.[5][7]
-
Unlabeled Ligand: The compound being tested, in this case, this compound.[1]
-
Assay Buffer: A buffer optimized for receptor stability and ligand binding.[5][7]
-
Filtration System: Glass fiber filters and a filtration apparatus are used to separate bound from unbound radioligand.[5][7]
-
Scintillation Counter: To measure the radioactivity on the filters.[5][6]
Troubleshooting Guide
Issue 1: Low Total Binding Signal
Q: I am observing a very weak signal for my total binding wells. What could be the cause?
A: Low total binding can stem from several factors related to your reagents and assay conditions. Here are some common causes and solutions:
-
Inactive Receptor Preparation: The FP receptors in your membrane preparation may be degraded or at too low a concentration.
-
Solution: Ensure proper storage of membrane preparations at -80°C.[6] Perform a protein concentration assay (e.g., BCA assay) to confirm the protein concentration.[6] It is also advisable to titrate the amount of membrane protein used in the assay to find the optimal concentration that provides a robust signal.[8]
-
-
Degraded Radioligand: The radiolabeled ligand may have degraded due to improper storage or handling, leading to reduced binding affinity.
-
Solution: Check the expiration date of your radioligand. Store it according to the manufacturer's instructions, typically at low temperatures and protected from light. Aliquoting the radioligand upon receipt can help minimize freeze-thaw cycles.
-
-
Suboptimal Incubation Conditions: The incubation time may be too short for the binding to reach equilibrium, or the temperature may not be optimal.
-
Incorrect Assay Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in your assay buffer could be hindering binding.
-
Solution: Verify the composition of your assay buffer. A common buffer for FP receptor binding assays is 50 mM Tris-HCl, pH 7.4, often supplemented with divalent cations like MgCl₂.[5]
-
Issue 2: High Non-Specific Binding (NSB)
Q: My non-specific binding is very high, making it difficult to determine the specific binding. How can I reduce it?
A: High non-specific binding can obscure your specific signal. Here are some strategies to minimize it:
-
Radioligand Sticking to Filters and Plates: The radioligand may be adhering to the filter paper or the wells of your assay plate.
-
Radioligand Concentration is Too High: Using an excessively high concentration of the radioligand can lead to increased non-specific interactions.
-
Solution: For competition assays, use a radioligand concentration at or below its dissociation constant (Kd).[9] This ensures that you are in the optimal range to detect competition from your unlabeled ligand.
-
-
Ineffective Washing Steps: Insufficient washing may not effectively remove all the unbound radioligand.
-
Hydrophobic Interactions: The hydrophobic nature of the ligand can contribute to high non-specific binding.[5]
-
Solution: Consider adding a low concentration of a detergent like Tween-20 (e.g., 0.1%) to the assay buffer to reduce non-specific hydrophobic interactions.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Radioligand | ||
| [³H]-PGF2α Concentration | At or below Kd (typically low nM range) | [9] |
| Unlabeled Ligand | ||
| (+)-Cloprostenol IC50 | 5.1 x 10⁻⁹ M | [7] |
| Membrane Preparation | ||
| Protein Concentration | 15 µg of membranes per well | [7] |
| Assay Buffer | ||
| Composition | 50 mM Tris-HCl, pH 6.0-7.4, with 0.5% BSA | [5][7] |
| Incubation | ||
| Time | 60-120 minutes | [6] |
| Temperature | Room Temperature or 37°C | [6][7] |
| Washing | ||
| Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | [5][7] |
Experimental Protocols
Protocol 1: Membrane Preparation from HEK293 Cells Expressing FP Receptor
-
Cell Culture: Culture HEK293 cells stably expressing the human FP receptor in appropriate media.
-
Harvesting: Harvest the cells and wash them with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce homogenizer or a similar device.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.[10]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the membranes.[10]
-
Washing: Resuspend the membrane pellet in fresh homogenization buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
Storage: Store the membrane preparations in aliquots at -80°C until use.[6]
Protocol 2: FP Receptor Competitive Radioligand Binding Assay (Filtration)
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radioligand (e.g., [³H]-PGF2α) in assay buffer to the desired final concentration (at or below Kd).
-
Dilute the membrane preparation in assay buffer to the optimal protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, diluted radioligand, and diluted membrane preparation to the wells.[5]
-
Non-Specific Binding (NSB): Add a high concentration of an unlabeled FP receptor agonist (e.g., 10 µM PGF2α), diluted radioligand, and diluted membrane preparation to the wells.[5]
-
Competition Binding: Add the serial dilutions of this compound, diluted radioligand, and diluted membrane preparation to the wells.[5]
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Drying: Allow the filter plate to dry completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Visualizations
Caption: FP Receptor Signaling Pathway.
Caption: Troubleshooting Logic for Low Signal.
Caption: Radioligand Binding Assay Workflow.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Biochemicals - CAT N°: 10010115 [bertin-bioreagent.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Off-target effects of (+)-Cloprostenol methyl ester in cellular models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of (+)-Cloprostenol methyl ester in cellular models. While (+)-Cloprostenol is known as a potent and selective agonist for the Prostaglandin F (FP) receptor, understanding its full activity profile is crucial for accurate experimental interpretation.[1][2] This guide includes troubleshooting advice, detailed experimental protocols, and data to facilitate robust and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during experiments, pointing towards potential off-target effects.
Q1: My cells show a response (e.g., calcium flux, morphological change) to this compound, but they are not known to express the FP receptor. What could be happening?
A: This is a strong indicator of a potential off-target effect. The compound might be interacting with other receptors, possibly other prostanoid receptors (e.g., EP, DP, TP) or an entirely different class of receptors.
-
Troubleshooting Steps:
-
Confirm FP Receptor Absence: First, verify the absence of FP receptor expression in your cell model at both the mRNA (RT-qPCR) and protein (Western Blot, Flow Cytometry) levels.
-
Use a Broad-Spectrum Antagonist: If the off-target is another prostanoid receptor, a broad-spectrum prostanoid antagonist might inhibit the response.
-
Receptor Binding Screen: Perform a competitive binding assay against a panel of known receptors, particularly other G-protein coupled receptors (GPCRs), to identify potential unintended binding sites.
-
Q2: I am observing significant cytotoxicity or apoptosis in my cell model at high concentrations of the compound. Is this an off-target effect?
A: It could be, but it's also important to distinguish between specific off-target toxicity and non-specific effects or even on-target overstimulation.
-
Troubleshooting Steps:
-
Perform a Dose-Response Viability Assay: Use assays like MTT, resazurin (B115843), or LDH release to determine the precise concentration at which toxicity occurs (IC50).[3][4]
-
Use an FP Receptor Antagonist: If the cytotoxicity is mediated by the FP receptor (on-target effect), a selective FP antagonist should rescue the cells. If the toxicity persists, it is likely an off-target or non-specific effect.
-
Compare with other FP Agonists: Test other potent FP agonists. If they do not produce the same cytotoxic effect at concentrations that yield an equivalent on-target response, the cytotoxicity is likely specific to the chemical structure of this compound.
-
Assess Apoptosis Markers: Use assays for markers like cleaved Caspase-3 or Annexin V staining to confirm if the cell death pathway is apoptotic.
-
Q3: The dose-response curve for my downstream signaling assay (e.g., ERK phosphorylation) is biphasic or does not fit a standard sigmoidal curve. What does this suggest?
A: A complex dose-response curve can suggest that the compound is activating multiple signaling pathways with different potencies. At lower concentrations, you may be observing the high-affinity on-target effect, while at higher concentrations, a lower-affinity off-target interaction may become dominant.
-
Troubleshooting Steps:
-
Analyze Multiple Signaling Pathways: Use Western Blot or multiplex assays to simultaneously probe various common signaling pathways (e.g., cAMP, pERK, pAkt, pJNK) at different concentrations of the compound.
-
Pharmacological Inhibition: Use specific inhibitors for different signaling pathways (e.g., a MEK inhibitor for the ERK pathway) to dissect which pathways are responsible for the observed cellular response.
-
Consult Binding Data: Refer to any available binding data to see if the compound has known affinities for other receptors that couple to different signaling cascades.
-
Q4: How can I definitively confirm that an observed cellular response is mediated by the on-target FP receptor versus an off-target?
A: The gold standard is to use a combination of pharmacological and genetic approaches.
-
Troubleshooting Steps:
-
Pharmacological Blockade: Pre-treat your cells with a known selective FP receptor antagonist before adding this compound. A true on-target effect should be completely blocked.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to create a cell line with reduced or eliminated FP receptor expression. These cells should lose their response to the compound if the effect is on-target. A persistent response in these cells would confirm an off-target mechanism.
-
Receptor Rescue: In an FP receptor knockout cell line, transiently re-expressing the FP receptor should restore the cellular response to the compound.
-
Quantitative Data: Binding Potency
Direct quantitative data on the off-target binding profile of this compound is not widely available in published literature. However, data for (+)-Cloprostenol (d-cloprostenol, the active enantiomer) highlights its high potency and selectivity for the FP receptor compared to other prostaglandins. The following data is derived from studies on bovine corpus luteum and myometrial cell membranes.[2][5]
| Compound | Tissue | Relative Potency (vs. [3H]PGF2α) | Notes |
| d-Cloprostenol (B24006) | Corpus Luteum | Equipotent to PGF2α | ~150 times more potent than racemic dl-cloprostenol.[2] |
| d-Cloprostenol | Myometrium | Equipotent to PGF2α | ~10 times more potent than racemic dl-cloprostenol.[2] |
| PGE1 | Corpus Luteum | ~280 times less potent than d-Cloprostenol | Demonstrates selectivity of the FP receptor.[2] |
| PGE1 | Myometrium | ~95 times less potent than d-Cloprostenol | Demonstrates selectivity of the FP receptor.[2] |
Visualizations: Workflows and Pathways
The following diagrams illustrate key logical and biological pathways relevant to the study of this compound.
Caption: Workflow for investigating a suspected off-target effect.
Caption: Canonical on-target FP receptor signaling pathway.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine if this compound binds to a specific receptor of interest by measuring its ability to compete with a known radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand (e.g., [³H]-ligand) specific for the receptor.
-
Test Compound: this compound.
-
Non-specific control: A high concentration of an unlabeled ligand for the receptor.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates, glass fiber filters, filtration apparatus, scintillation fluid, and a liquid scintillation counter.[6]
-
-
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and the cell membrane preparation to wells.
-
Non-specific Binding: Add the non-specific control ligand, radioligand, and cell membranes.
-
Competition Binding: Add each dilution of this compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly harvest the contents of each well by filtering through glass fiber filters using a cell harvester. This separates the bound radioligand (on the membranes) from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting the non-specific CPM from the total and competition CPM. Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve and calculate the IC50, which can then be converted to a Ki value.
-
Protocol 2: Cell Viability Assay (Resazurin Reduction Method)
This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin (B1680543) by viable, metabolically active cells.[3]
-
Objective: To determine the cytotoxic effect (IC50) of this compound on a cell line.
-
Materials:
-
Cell line of interest, cell culture medium, 96-well clear-bottom black plates.
-
This compound.
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "vehicle control" (medium with solvent) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add resazurin solution to each well (typically 10% of the total volume) and mix gently.
-
Incubation: Return the plate to the incubator for 1-4 hours, allowing viable cells to convert the resazurin.
-
Measurement: Measure the fluorescence intensity on a plate reader.
-
Analysis: Subtract the background fluorescence from the "no-cell" wells. Normalize the data to the "vehicle control" wells (representing 100% viability) and plot the percentage of viability against the log concentration of the compound to determine the IC50.
-
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol allows for the detection of changes in the phosphorylation state (activation) of key proteins in signaling cascades following compound treatment.
-
Objective: To assess the activation or inhibition of specific signaling pathways (e.g., MAPK/ERK, PI3K/Akt).
-
Materials:
-
Cell line, culture dishes, and this compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Procedure:
-
Cell Treatment: Grow cells to ~80-90% confluency. Treat with various concentrations of this compound for a specific duration (e.g., 5, 15, 30 minutes for rapid phosphorylation events). Include an untreated or vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody targeting the protein of interest (e.g., phospho-ERK) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total-ERK) to confirm equal protein loading.
-
References
- 1. (+)-Cloprostenol | TargetMol [targetmol.com]
- 2. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
(+)-Cloprostenol methyl ester storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (+)-Cloprostenol methyl ester. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound in its powdered form should be stored at -20°C.[1][2] When stored under these conditions, the compound is stable for up to three years.[1][3]
Q2: What is the recommended storage condition for this compound once it is in solution?
A2: Solutions of this compound should be stored at -80°C.[1][3] Under these conditions, the solution is stable for up to one year.[1][3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used.[1] It is also soluble in Phosphate-Buffered Saline (PBS, pH 7.2).[1]
Q4: The compound is not dissolving properly. What should I do?
A4: If you are having trouble dissolving this compound, sonication is recommended to aid dissolution.[1] Ensure you are using a suitable solvent and have not exceeded the solubility limit. If the solution appears cloudy or as a suspension, it is best to prepare it fresh before each use.[3]
Q5: What are the general safety precautions I should take when handling this compound?
A5: Handle this compound in accordance with good industrial hygiene and safety practices.[4][5] Use personal protective equipment (PPE), including gloves, and a lab coat. Avoid contact with skin and eyes, and do not ingest the compound.[4] Ensure adequate ventilation in the handling area.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify that the powdered compound was stored at -20°C and solutions at -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Inaccurate solution concentration. | Review the solution preparation protocol. Ensure the correct solvent was used and that the compound was fully dissolved. Consider preparing a fresh stock solution. | |
| Precipitate forms in the solution upon storage | The solubility limit was exceeded. | Ensure the concentration of your solution does not exceed the recommended solubility for the specific solvent. |
| The solution was not stored at the correct temperature. | Store solutions at -80°C to maintain stability.[1][3] | |
| Difficulty dissolving the powdered compound | Insufficient mixing or low temperature of the solvent. | Use sonication to aid dissolution.[1] Gently warming the solvent may also help, but be cautious of potential compound degradation at higher temperatures. |
Data Presentation
Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years[1][3] |
| In Solvent | -80°C | Up to 1 year[1][3] |
Solubility
| Solvent | Concentration | Molarity |
| Ethanol | 100 mg/mL[1] | 227.82 mM[1] |
| DMSO | 100 mg/mL[1] | 227.82 mM[1] |
| DMF | 50 mg/mL[1] | 113.91 mM[1] |
| PBS (pH 7.2) | 10 mg/mL[1] | 22.78 mM[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound (Molecular Weight: 438.94 g/mol ).
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting unexpected experimental results.
References
Avoiding precipitation of (+)-Cloprostenol methyl ester in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to prevent the precipitation of (+)-Cloprostenol methyl ester in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous buffers?
A1: this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and a potent FP receptor agonist.[1] It is a more lipid-soluble (lipophilic) form of (+)-Cloprostenol.[1] This lipophilic nature makes it less soluble in polar solvents like aqueous experimental buffers, leading to a higher tendency to precipitate, especially at higher concentrations.
Q2: My this compound solution precipitated after dilution in my experimental buffer. What should I do?
A2: Precipitation upon dilution of a stock solution is a common issue. To resolve this, you can try the following:
-
Sonication: Gently sonicate the solution to help redissolve the precipitate.[1]
-
Warming: Gently warm the solution while stirring. However, be cautious about the temperature stability of the compound and other buffer components.
-
Re-preparation: If the precipitate does not redissolve, it is best to prepare a fresh solution following the recommended protocol for dissolving lipophilic compounds.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Due to its lipophilic nature, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Suitable organic solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF).[1]
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: While it has some solubility in aqueous buffers like PBS, direct dissolution can be challenging and may lead to precipitation, especially at higher concentrations.[1] The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.
Q5: How can I minimize the risk of precipitation when diluting my stock solution into the experimental buffer?
A5: To minimize precipitation during dilution, add the organic stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
Solubility Data
The solubility of this compound varies significantly between organic solvents and aqueous buffers. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Molarity (approx.) | Recommended Action |
| Ethanol | 100 mg/mL | 227.82 mM | Sonication |
| DMSO | 100 mg/mL | 227.82 mM | Sonication |
| DMF | 50 mg/mL | 113.91 mM | Sonication |
| PBS (pH 7.2) | 10 mg/mL | 22.78 mM | Sonication |
Data sourced from TargetMol product information sheet.[1]
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes the recommended procedure for preparing a working solution of this compound in an aqueous buffer to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or Ethanol
-
Sterile experimental aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
Part 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or Ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL or higher).
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Part 2: Preparation of the Final Working Solution
-
Bring the stock solution aliquot and the experimental aqueous buffer to room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
While vigorously vortexing the experimental buffer, slowly and dropwise add the required volume of the stock solution to achieve the desired final concentration.
-
Continue vortexing for at least 30 seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[2]
Visual Guides
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the FP receptor.
Troubleshooting Workflow for Precipitation Issues
Caption: Troubleshooting workflow for this compound precipitation.
References
Validation & Comparative
A Comparative Guide: (+)-Cloprostenol Methyl Ester vs. (+)-Cloprostenol Sodium in Luteolysis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Cloprostenol methyl ester and (+)-Cloprostenol sodium, two synthetic analogs of prostaglandin (B15479496) F2α (PGF2α) utilized as potent luteolytic agents in reproductive research and veterinary medicine. While both compounds are effective in inducing luteolysis, their differing chemical structures—a methyl ester versus a sodium salt—may influence their physicochemical properties, formulation, and biological activity. This document summarizes available experimental data to aid researchers in selecting the appropriate compound for their luteolysis studies.
Executive Summary
(+)-Cloprostenol is a synthetic prostaglandin F2α analog that induces functional and morphological regression of the corpus luteum (luteolysis).[1] The dextrorotatory (+) enantiomer, also known as d-cloprostenol (B24006), is the biologically active component responsible for this luteolytic activity.[2] Both the methyl ester and sodium salt forms of (+)-cloprostenol are utilized in research and veterinary applications to synchronize estrus, terminate pregnancy, and treat reproductive disorders.[3][4]
The primary distinction between the two forms lies in their polarity and solubility. This compound is a more lipid-soluble form, which may enhance its ability to cross cell membranes and could be advantageous for specific formulations.[5][6][7] Conversely, (+)-Cloprostenol sodium is a more water-soluble salt, which is a common formulation for injectable solutions.
Direct comparative studies on the luteolytic efficacy of this compound versus (+)-Cloprostenol sodium are limited in publicly available literature. However, studies on d-cloprostenol (the active enantiomer) and various cloprostenol (B1669231) sodium formulations provide valuable insights into their performance.
Physicochemical Properties
A key differentiator between the two compounds is their solubility, which can impact formulation and bioavailability.
| Property | This compound | (+)-Cloprostenol Sodium | References |
| Form | Ester | Salt | |
| Solubility | More lipid-soluble | More water-soluble | [5][6][7] |
| Formulation Amenability | May be more amenable for certain formulations requiring higher lipid solubility. | Commonly used in aqueous injectable solutions. | [4][5][6][7][8] |
Luteolytic Efficacy and Potency
While direct head-to-head comparisons are scarce, studies on related compounds provide an indication of their luteolytic potency. It is important to note that the d-isomer of cloprostenol is significantly more potent than the racemic mixture.
A study comparing different PGF2α analogues in dairy cattle found that d-cloprostenol (150 µg) induced a significantly greater decrease in serum progesterone (B1679170) concentrations two days post-treatment compared to racemic cloprostenol (500 µg) and dinoprost (B1670695) tromethamine (25 mg).[9] This suggests that the dextrorotatory form is more potent.
The following table summarizes data from a study in dairy cattle comparing d-cloprostenol with racemic cloprostenol and dinoprost.
| Parameter | d-Cloprostenol (Luteosyl) | Racemic Cloprostenol (PGF Veyx® forte) | Dinoprost (Lutalyse) |
| Dose | 150 µg | 500 µg | 25 mg |
| Progesterone (Day 0, ng/mL) | 15.5 ± 0.82 | 11.53 ± 0.33 | 11.17 ± 0.43 |
| Progesterone (Day 2, ng/mL) | 3.6 ± 0.31 | 3.3 ± 0.21 | 3.7 ± 0.26 |
| Pregnancy Rate (%) | 40 | 30 | 10 |
| Adapted from: Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle.[9] |
Signaling Pathway of Luteolysis
Both this compound and (+)-Cloprostenol sodium act as agonists of the prostaglandin F2α receptor (FP receptor), initiating a signaling cascade that leads to luteolysis. The binding of the agonist to the FP receptor, a G-protein coupled receptor, activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the inhibition of progesterone synthesis and apoptosis of luteal cells.
Caption: PGF2α-induced luteolysis signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible luteolysis studies. Below are generalized protocols for in vivo and in vitro studies.
In Vivo Luteolysis Induction and Monitoring in Cattle
This protocol is adapted from studies evaluating the efficacy of cloprostenol sodium in inducing luteolysis in cattle.[10]
References
- 1. merck.com [merck.com]
- 2. journals.acspublisher.com [journals.acspublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. msd-animal-health.co.in [msd-animal-health.co.in]
- 5. caymanchem.com [caymanchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound - Immunomart [immunomart.com]
- 8. Estrumate® (cloprostenol injection) [dailymed.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of (+)-Cloprostenol Methyl Ester and PGF2α at the Prostaglandin F Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of the synthetic prostaglandin (B15479496) analogue, (+)-Cloprostenol methyl ester, and the endogenous prostaglandin, PGF2α, at the prostaglandin F receptor (FP receptor). This analysis is supported by experimental data from the scientific literature to aid in research and drug development decisions.
Executive Summary
Prostaglandin F2α (PGF2α) is a naturally occurring prostanoid that mediates a wide range of physiological effects through its interaction with the FP receptor. (+)-Cloprostenol, a synthetic analogue of PGF2α, is a potent and selective agonist for the FP receptor. While direct comparative data for this compound is limited in the reviewed literature, data for its active form, (+)-Cloprostenol, demonstrates a significantly higher potency in several functional assays compared to PGF2α. For instance, in an assay measuring the inhibition of adipose differentiation, (+)-Cloprostenol was found to be several orders of magnitude more potent than PGF2α.[1] In other biological assays, such as the termination of pregnancy in animal models, (+)-Cloprostenol has been reported to be 100 to 200 times more potent than PGF2α.[2][3][4] However, in radioligand binding studies using bovine corpus luteum cell membranes, the dextrorotatory enantiomer, d-Cloprostenol (B24006), exhibited a binding affinity comparable to that of PGF2α.[5] It is important to note that the methyl ester form of (+)-Cloprostenol is a more lipid-soluble prodrug, which may influence its pharmacokinetic and pharmacodynamic profile.
Quantitative Data Comparison
The following table summarizes the available quantitative data comparing the potency of (+)-Cloprostenol and PGF2α from various experimental models. It is important to consider that the potency of these compounds can vary depending on the specific assay and biological system used.
| Compound | Assay Type | Biological System | Potency Metric (Value) | Reference |
| (+)-Cloprostenol | Inhibition of Adipose Differentiation | Primary culture of rat adipocyte precursors | IC₅₀: 3 x 10⁻¹² M | [1] |
| PGF2α | Inhibition of Adipose Differentiation | Primary culture of rat adipocyte precursors | IC₅₀: 10⁻⁸ M | [1] |
| d-Cloprostenol | [³H]PGF2α Binding Inhibition | Bovine corpus luteum cell membranes | Equipotent to PGF2α | [5] |
| dl-Cloprostenol | [³H]PGF2α Binding Inhibition | Bovine corpus luteum cell membranes | ~150 times less potent than d-Cloprostenol | [5] |
| (+)-Cloprostenol | Termination of Pregnancy | Hamsters | 200 times more potent than PGF2α | [2][3][4] |
| (+)-Cloprostenol | Termination of Pregnancy | Rats | 100 times more potent than PGF2α | [2][3][4] |
Note: IC₅₀ (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine the potency of these compounds, the following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for comparing agonist potency.
Caption: FP Receptor Signaling Pathway.
Caption: Experimental Workflow for Potency Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and reagents.
Competitive Radioligand Binding Assay for FP Receptor
Objective: To determine the binding affinity (Ki) of unlabeled ligands (this compound and PGF2α) for the FP receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues with high FP receptor expression (e.g., bovine corpus luteum).
-
Radioligand: [³H]-PGF2α.
-
Unlabeled Competitors: this compound and PGF2α.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-PGF2α (at a concentration near its Kd), and 150 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM), 25 µL of [³H]-PGF2α, and 150 µL of membrane suspension.
-
Competition Binding: 25 µL of serial dilutions of the unlabeled competitor (this compound or PGF2α), 25 µL of [³H]-PGF2α, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC₅₀ value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (EC₅₀) of FP receptor agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
Cells: A cell line stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Agonists: this compound and PGF2α.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage from cells.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluency.
-
Dye Loading: Remove the growth medium and incubate the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C.
-
Agonist Preparation: Prepare serial dilutions of the agonists (this compound and PGF2α) in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record the baseline fluorescence, then inject the agonist solutions and continue to record the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the change in fluorescence against the log concentration of the agonist. Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using non-linear regression analysis of the dose-response curve.
Conclusion
References
- 1. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound - Biochemicals - CAT N°: 10010115 [bertin-bioreagent.com]
- 5. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic Prostaglandin Analogs for Research Professionals
For researchers, scientists, and drug development professionals, the selection of an appropriate prostaglandin (B15479496) analog is critical for advancing therapeutic strategies, particularly in ophthalmology and reproductive medicine. This guide provides an objective comparison of the efficacy of (+)-Cloprostenol methyl ester and other widely used synthetic prostaglandin F2α (PGF2α) analogs, including latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075). The information is supported by experimental data to aid in the selection of compounds for further investigation.
Prostaglandin analogs are potent therapeutic agents that mimic the action of endogenous prostaglandins, primarily by acting as agonists at the prostaglandin F receptor (FP receptor). Their principal applications include the reduction of intraocular pressure (IOP) in the treatment of glaucoma and the synchronization of estrus in veterinary medicine. The efficacy of these analogs is determined by their binding affinity and selectivity for the FP receptor, as well as their ability to activate downstream signaling pathways.
Comparative Efficacy of Prostaglandin Analogs
The therapeutic value of prostaglandin analogs is largely assessed by their ability to lower intraocular pressure. Clinical trials have provided a wealth of data comparing the IOP-lowering effects of commercially available drugs. In vitro studies further elucidate their pharmacological properties at the molecular level.
While direct comparative clinical data for this compound in glaucoma treatment is not as readily available as for other analogs, its parent compound, (+)-Cloprostenol, is a potent FP receptor agonist.[1][2] It is recognized for its strong luteolytic activity and is significantly more potent than the endogenous PGF2α in some biological assays.[1][2] The methyl ester formulation is a more lipid-soluble version, which may influence its formulation and penetration characteristics.[1]
Latanoprost, travoprost, and bimatoprost are well-established first-line treatments for open-angle glaucoma.[3] Numerous head-to-head clinical trials have demonstrated their efficacy in reducing IOP, with some studies indicating that bimatoprost may offer a slightly greater, though not always statistically significant, reduction in IOP compared to latanoprost and travoprost.[3][4][5][6] However, tolerability, particularly the incidence of hyperemia (eye redness), is also a key consideration, with some evidence suggesting latanoprost may be better tolerated.[3][5]
Quantitative Data Summary
The following tables summarize key in vitro and clinical efficacy data for various prostaglandin analogs.
Table 1: In Vitro Receptor Binding Affinity (Ki) and Functional Potency (EC50) at the FP Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Travoprost acid ([+]-Fluprostenol) | 35 ± 5 | 1.4 - 3.6 |
| Bimatoprost acid | 83 | 2.8 - 3.8 |
| Latanoprost acid | 98 | 32 - 124 |
| Unoprostone | 5,900 - >22,000 | - |
| (Data sourced from Sharif et al., 2003)[7] |
Table 2: Comparative Clinical Efficacy in Lowering Intraocular Pressure (IOP)
| Prostaglandin Analog | Mean IOP Reduction (mmHg) | Study Details |
| Bimatoprost 0.03% | 7.93 ± 3.81 | 6-month study |
| Latanoprost 0.005% | 7.25 ± 3.80 | 6-month study |
| Travoprost 0.004% | 6.95 ± 3.64 | 6-month study |
| Bimatoprost | Additional 2.1 (11.0%) reduction | Switched from Latanoprost, 3-month study |
| Travoprost | Additional 1.4 (7.4%) reduction | Switched from Latanoprost, 3-month study |
| (Data sourced from Parrish et al., 2003 and a comparative study on switching medications)[8] |
Signaling Pathways
Prostaglandin analogs exert their effects by activating the FP receptor, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular events, primarily through the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of bimatoprost versus travoprost in patients previously on latanoprost: a 3-month, randomised, masked-evaluator, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-Cloprostenol Methyl Ester Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of (+)-Cloprostenol methyl ester, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), across various prostanoid receptor subtypes. The primary aim is to evaluate its selectivity for the prostaglandin F receptor (FP receptor) and its potential for cross-reactivity with other prostanoid receptors, including the prostaglandin E (EP) receptors (subtypes EP1, EP2, EP3, EP4), the prostaglandin D (DP) receptor, the prostaglandin I (IP) receptor, and the thromboxane (B8750289) A2 (TP) receptor. This information is critical for researchers investigating its therapeutic potential and for drug development professionals assessing its specificity and potential off-target effects.
(+)-Cloprostenol is well-established as a potent FP receptor agonist.[1] Its methyl ester form is a more lipid-soluble prodrug, which may influence its formulation and cellular uptake. Understanding its interaction with the broader family of prostanoid receptors is essential for a comprehensive pharmacological profile.
Quantitative Comparison of Receptor Binding Affinity
Direct and comprehensive experimental data comparing the binding affinity of this compound across all prostanoid receptor subtypes in a single study is limited. However, data for the active form, (+)-Cloprostenol (or d-cloprostenol), and other structurally related PGF2α analogs provide a strong indication of its selectivity profile.
(+)-Cloprostenol demonstrates high and specific binding to the FP receptor. A study using bovine corpus luteum cell membranes found that d-cloprostenol (B24006) was equipotent to the endogenous ligand PGF2α in inhibiting the binding of [3H]PGF2α, indicating a high affinity for the FP receptor.[2][3]
To illustrate the likely selectivity profile of a potent FP receptor agonist like (+)-Cloprostenol, the binding affinities of a related compound, travoprost (B1681362) acid ([+]-fluprostenol), across a panel of human recombinant prostanoid receptors are presented below. Travoprost acid is also a potent FP receptor agonist used clinically.[4]
Table 1: Binding Affinity (Ki, nM) of Travoprost Acid for Human Prostanoid Receptors
| Receptor Subtype | Ki (nM) |
| FP | 35 ± 5 |
| EP1 | 9540 |
| EP3 | 3501 |
| EP4 | 41,000 |
| DP | 52,000 |
| IP | >90,000 |
| TP | 121,000 |
| Data sourced from Sharif et al., 2003.[4] Ki values represent the mean ± SEM. |
The data for travoprost acid suggests that potent PGF2α analogs are highly selective for the FP receptor, with significantly lower affinity for other prostanoid receptor subtypes. It is anticipated that this compound would exhibit a similar high degree of selectivity for the FP receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of compounds like this compound at prostanoid receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
a. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the prostanoid receptor of interest are cultured to ~80-90% confluency.
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
The cell suspension is homogenized, and the lysate is centrifuged at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]
-
Protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.
b. Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[5]
-
To each well, add:
-
150 µL of the membrane preparation (containing 5-50 µg of protein).
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value for the receptor). Common radioligands include [3H]-PGF2α for the FP receptor and [3H]-PGE2 for EP receptors.
-
50 µL of the test compound at varying concentrations (e.g., 10-11 M to 10-5 M) or buffer for total binding.
-
-
For determining non-specific binding, a high concentration of a known non-labeled ligand for the specific receptor is added.
-
The plate is incubated for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[5]
-
The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
c. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
Functional Assays: Second Messenger Measurement
Functional assays measure the cellular response following receptor activation. For prostanoid receptors, this typically involves measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) or calcium (Ca2+) levels.
a. cAMP Measurement Assay (for Gs and Gi-coupled receptors like EP2, EP4, DP, IP, and EP3):
-
Cell Culture: HEK293 or CHO cells expressing the receptor of interest are seeded in 96- or 384-well plates and grown to near confluency.[6]
-
Assay Procedure:
-
The growth medium is removed, and cells are washed with a suitable assay buffer.
-
Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
For Gi-coupled receptors (like EP3), cells are stimulated with forskolin (B1673556) to induce a baseline level of cAMP production.[7]
-
The test compound at various concentrations is added to the wells.
-
The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.
-
Following incubation, cells are lysed.
-
-
cAMP Detection: The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
b. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like FP, EP1, and TP):
-
Cell Culture: HEK293 or CHO cells expressing the receptor of interest are plated in 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Krebs buffer) for approximately 30-60 minutes at 37°C.[8]
-
After incubation, the cells are washed to remove excess dye.
-
-
Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
The test compound at various concentrations is added to the wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
-
-
Data Analysis: The EC50 value is calculated from the concentration-response curve of the peak fluorescence signal.
Signaling Pathways and Experimental Workflow
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades upon activation. They can be broadly classified based on their primary second messenger system.
Caption: Prostanoid receptor signaling pathways.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates a typical workflow for determining the cross-reactivity of a compound like this compound across a panel of prostanoid receptors.
Caption: Experimental workflow for cross-reactivity assessment.
Signaling Pathway for FP, EP1, and TP Receptors (Gq-Coupled)
These receptors primarily signal through the Gq alpha subunit, leading to an increase in intracellular calcium.
Caption: Gq-coupled prostanoid receptor signaling.
Signaling Pathway for EP2, EP4, DP1, and IP Receptors (Gs-Coupled)
These receptors couple to the Gs alpha subunit, leading to an increase in intracellular cAMP.
Caption: Gs-coupled prostanoid receptor signaling.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. researchgate.net [researchgate.net]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Cloprostenol Methyl Ester and Fluprostenol on Uterine Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two synthetic prostaglandin (B15479496) F2α (PGF2α) analogs, (+)-Cloprostenol methyl ester and fluprostenol (B1673476), focusing on their effects on uterine contractility. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, reproductive biology, and drug development.
Introduction
Quantitative Comparison of Uterotonic Potency
Direct comparative studies providing EC50 and Emax values for both this compound and fluprostenol on uterine contractility are limited. However, data from separate studies on rat myometrium allows for an indirect comparison. It is important to note that the methyl ester of (+)-Cloprostenol is likely a prodrug, rapidly hydrolyzed in vivo to the biologically active carboxylic acid, (+)-Cloprostenol.
| Compound | Species | Preparation | Potency (EC50) | Efficacy (Emax) |
| Cloprostenol | Rat | Isolated non-pregnant uterus | 0.73 ± 0.01 nM[1] | Data not available |
| (+)-Fluprostenol | Rat | In vivo (pregnant) | Doses 100-fold larger than for cervical softening required for uterine contractions[2] | Data not available |
Note: The EC50 value for Cloprostenol was determined in vitro on non-pregnant rat uterus. The information for (+)-Fluprostenol is from an in vivo study on pregnant rats and is qualitative, indicating a lower potency for uterine contraction compared to its cervical softening effects. A direct quantitative comparison from a single study is not available.
Experimental Protocols
The following outlines a typical experimental protocol for assessing the effects of prostaglandin analogs on in vitro uterine contractility, based on established methodologies.
In Vitro Uterine Contractility Assay (Organ Bath)
-
Tissue Preparation:
-
Uterine horns are excised from euthanized animals (e.g., rats, guinea pigs) and immediately placed in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The myometrium is carefully dissected to remove surrounding adipose and connective tissue.
-
Longitudinal or circular smooth muscle strips of a standardized size (e.g., 10 mm long, 2 mm wide) are prepared.
-
-
Mounting and Equilibration:
-
The uterine strips are mounted vertically in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
An initial tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for a period of 60-90 minutes, with regular washing, until spontaneous, rhythmic contractions stabilize.
-
-
Compound Administration and Data Recording:
-
After equilibration, cumulative concentrations of the test compound (this compound or fluprostenol) are added to the organ bath in a stepwise manner.
-
The contractile response is allowed to reach a plateau at each concentration before the next concentration is added.
-
Changes in the force of contraction are continuously recorded using a data acquisition system.
-
-
Data Analysis:
-
The contractile response is typically quantified as the increase in the integral of contractile force over a set time period or the increase in the amplitude of contractions.
-
Concentration-response curves are generated by plotting the contractile response against the logarithm of the agonist concentration.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum contractile response) are calculated from these curves to determine the potency and efficacy of the compound, respectively.
-
Signaling Pathway of PGF2α Analogs in Myometrial Cells
Both (+)-Cloprostenol and fluprostenol, as PGF2α analogs, are believed to act through the same signaling pathway in uterine smooth muscle cells. The binding of the agonist to the FP receptor initiates a cascade of intracellular events leading to muscle contraction.
References
In Vitro Agonism of (+)-Cloprostenol and Latanoprost at the Prostaglandin FP Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of (+)-Cloprostenol and Latanoprost (B1674536), two prostaglandin (B15479496) F2α (PGF2α) analogs, focusing on their activation of the prostaglandin F (FP) receptor. Both compounds are potent agonists of the FP receptor and are utilized in therapeutic applications, with their ester prodrugs enhancing corneal penetration. Latanoprost is a well-established treatment for glaucoma, while (+)-Cloprostenol is a potent luteolytic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways to aid in research and development decisions.
Quantitative Comparison of FP Receptor Activation
The following table summarizes the in vitro potency and binding affinity of the active forms of (+)-Cloprostenol and Latanoprost at the FP receptor. It is important to note that both (+)-Cloprostenol methyl ester and Latanoprost are prodrugs that are hydrolyzed by endogenous esterases to their biologically active free acid forms, (+)-Cloprostenol and Latanoprost acid, respectively. The presented data pertains to these active forms.
| Parameter | (+)-Cloprostenol | Latanoprost Acid | Reference Compound (PGF2α) |
| Binding Affinity (Ki) | equipotent to PGF2α | 98 nM | ~3-4 nM |
| Functional Potency (EC50/IC50) | IC50: 3 x 10⁻¹² M (inhibition of adipose differentiation) | EC50: 32-124 nM (phosphoinositide turnover) | - |
| Functional Potency (EC50) in Bovine Iris Sphincter | Potency > Latanoprost | PI Turnover: 13 nMMAP Kinase Phosphorylation: 59 nMMLC Phosphorylation: 250 nMContraction: 828 nM | PI Turnover: 9 nMMAP Kinase Phosphorylation: 42 nMMLC Phosphorylation: 200 nMContraction: 140 nM |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparative studies of this compound and latanoprost under identical conditions are limited.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the FP receptor signaling pathway and a general experimental workflow for comparing FP receptor agonists.
Figure 1: FP Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols represent common practices in the field for assessing FP receptor activation.
Radioligand Binding Assay
This assay measures the binding affinity (Ki) of a compound to the FP receptor.
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human FP receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Reaction:
-
Membrane preparations are incubated with a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) at a concentration near its Kd.
-
Increasing concentrations of the unlabeled test compounds ((+)-Cloprostenol or Latanoprost acid) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard FP agonist.
-
-
Incubation and Filtration:
-
The reaction mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Phosphoinositide (PI) Turnover Assay
This functional assay measures the activation of the Gq signaling pathway downstream of the FP receptor by quantifying the accumulation of inositol (B14025) phosphates (IPs).
-
Cell Culture and Labeling:
-
Cells expressing the FP receptor (e.g., human ciliary muscle cells or HEK-293 cells) are cultured in appropriate media.
-
Cells are incubated with [³H]-myo-inositol overnight to radiolabel the cellular phosphoinositide pool.
-
-
Compound Treatment:
-
Cells are washed and pre-incubated with a LiCl-containing buffer (LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs).
-
Cells are then stimulated with various concentrations of the test compounds ((+)-Cloprostenol or Latanoprost acid) for a defined period.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The aqueous soluble inositol phosphates are separated from the lipid fraction by centrifugation.
-
The total [³H]-inositol phosphates are isolated by anion-exchange chromatography.
-
The amount of radioactivity is determined by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration-response curves are generated by plotting the amount of [³H]-IPs accumulated against the logarithm of the agonist concentration.
-
The EC50 value (concentration of agonist that produces 50% of the maximal response) is determined using non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This assay provides a real-time measurement of FP receptor activation by detecting changes in intracellular calcium concentration.
-
Cell Culture and Dye Loading:
-
Cells expressing the FP receptor are seeded into a multi-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.
-
-
Compound Addition and Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
Various concentrations of the test compounds ((+)-Cloprostenol or Latanoprost acid) are injected into the wells.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the agonist.
-
Concentration-response curves are generated by plotting the peak response against the logarithm of the agonist concentration.
-
The EC50 value is determined using non-linear regression analysis.
-
A Head-to-Head Comparison of the Luteolytic Activity of Different Cloprostenol Esters
For Researchers, Scientists, and Drug Development Professionals
Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus, manage reproductive cycles, and treat certain reproductive disorders.[1] Its primary function is to induce the regression of the corpus luteum, a transient endocrine structure, thereby decreasing progesterone (B1679170) production.[1][2] Cloprostenol is available in different ester forms, primarily as the sodium salt and often as a racemic mixture (dl-cloprostenol) or as the biologically active dextrorotatory isomer (d-cloprostenol). The choice of cloprostenol ester can significantly impact its efficacy and clinical outcomes. This guide provides an objective comparison of the luteolytic activity of different cloprostenol esters, supported by experimental data.
Comparative Luteolytic Efficacy: d-cloprostenol (B24006) vs. dl-cloprostenol
The key difference between d-cloprostenol and dl-cloprostenol lies in their isomeric composition. dl-cloprostenol is a racemic mixture containing both the dextrorotatory (d) and levorotatory (l) isomers in equal parts. However, the luteolytic activity is almost exclusively attributed to the d-isomer.[3][4] The l-isomer is considered to have no luteolytic effect and may even hinder the binding of the active d-isomer to its receptor.[3]
Studies have demonstrated the superior potency of d-cloprostenol. In vitro studies on bovine corpus luteum cell membranes revealed that d-cloprostenol and PGF2α were equipotent and approximately 150 times more potent than dl-cloprostenol in inhibiting the binding of labeled PGF2α to its receptors.[5] This higher affinity of the d-isomer allows for the use of lower doses to achieve the desired luteolytic effect, potentially leading to better tolerance and fewer side effects.[3][4]
A study in buffaloes showed that d-cloprostenol was more effective in inducing cervical dilation, a process dependent on luteolysis, compared to dl-cloprostenol.[3] Buffaloes treated with d-cloprostenol exhibited a shorter time to complete cervical dilation.[3]
| Parameter | d-cloprostenol | dl-cloprostenol | Reference |
| Receptor Binding Potency (Bovine Corpus Luteum) | ~150x more potent | Baseline | [5] |
| Time to Cervical Dilatation (Buffaloes) | 8 ± 0.2 hours | 12 ± 0.6 hours | [3] |
| Successful Cervical Dilatation (Buffaloes) | 6/6 | 4/6 | [3] |
Comparative Luteolytic Efficacy: Cloprostenol Sodium vs. Dinoprost (B1670695) Tromethamine
Cloprostenol sodium is often compared to dinoprost tromethamine, another PGF2α analogue. A key pharmacological difference is their half-life; cloprostenol sodium is more resistant to metabolism and has a longer circulatory half-life (approximately 3 hours) compared to dinoprost tromethamine (7-8 minutes).[6][7] This longer half-life of cloprostenol could theoretically lead to a more sustained luteolytic effect.
However, clinical studies comparing the two have yielded mixed results. Some studies in lactating dairy cows found no significant difference in the percentage of cows with complete luteolysis between cloprostenol sodium and dinoprost tromethamine.[6] Another study reported that dinoprost was slightly more effective than cloprostenol at inducing luteal regression, although this did not translate into a significant difference in pregnancy rates.[8] Conversely, some research suggests that cloprostenol may lead to higher estrus detection and conception rates in certain parity cows.[9] A study in donkeys found that both cloprostenol sodium and dinoprost tromethamine were effective in inducing luteolysis, with lower doses of each reducing side effects.[10]
| Study Parameter | Cloprostenol Sodium | Dinoprost Tromethamine | Reference |
| Complete Luteolysis (Lactating Dairy Cows, First AI) | 79% | 80% | [6] |
| Pregnancy per AI (Lactating Dairy Cows, First AI) | 40% | 35% | [6] |
| Luteal Regression (Lactating Dairy Cows) | 86.6% | 91.3% | [8] |
| Pregnancy per AI (Lactating Dairy Cows) | 36.7% | 37.8% | [8] |
| Progesterone Concentration 2 days post-treatment (Dairy Cattle, ng/mL) | 3.3 ± 0.21 | 3.7 ± 0.26 | [4] |
Signaling Pathway and Experimental Workflow
The luteolytic action of cloprostenol is initiated by its binding to the prostaglandin F2α receptor (PTGFR) on luteal cells.[2] This binding triggers a cascade of intracellular events leading to both functional luteolysis (a rapid decrease in progesterone synthesis) and structural luteolysis (the physical regression of the corpus luteum).[2][11] Key events in this pathway include inhibition of steroidogenic enzymes, increased expression of genes involved in apoptosis (programmed cell death), and changes in blood flow within the corpus luteum.[12][13]
Cloprostenol-induced luteolysis signaling pathway.
A typical experimental workflow to compare the luteolytic activity of different cloprostenol esters involves several key steps, from animal selection to data analysis.
References
- 1. Cloprostenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.acspublisher.com [journals.acspublisher.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. madbarn.com [madbarn.com]
- 11. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cbra.org.br [cbra.org.br]
Validating Experimental Findings: A Comparative Analysis of (+)-Cloprostenol Methyl Ester and Travoprost as Prostaglandin F2α Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for (+)-Cloprostenol methyl ester, a potent prostaglandin (B15479496) F2α (PGF2α) receptor agonist, with Travoprost, another widely used agonist for the same receptor. This analysis serves to validate and contextualize the experimental performance of this compound by benchmarking it against a well-characterized alternative. The data presented herein is crucial for researchers in drug discovery and development, offering insights into the potency, efficacy, and signaling pathways of these compounds.
Comparative Analysis of Receptor Binding and Functional Potency
The selection of an appropriate agonist is critical for achieving desired therapeutic outcomes and for the validity of in-vitro and in-vivo experimental models. (+)-Cloprostenol is a synthetic analog of PGF2α and a potent FP receptor agonist.[1] Travoprost, another synthetic PGF2α analog, is clinically used for the treatment of glaucoma and is also a selective FP receptor agonist.[2] The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of the active forms of these agonists at the human FP receptor.
| Agonist | Receptor Binding Affinity (Ki, nM) | Cell Type | Reference |
| Travoprost acid ([+]-Fluprostenol) | 35 ± 5 | Cloned human FP receptor | [3] |
| Latanoprost (B1674536) acid | 98 | Cloned human FP receptor | [3][4] |
| Bimatoprost acid | 83 | Cloned human FP receptor | [3][4] |
Table 1: Comparative Receptor Binding Affinities of PGF2α Receptor Agonists. This table highlights the high affinity of Travoprost acid for the FP receptor compared to other commonly used prostaglandin analogs.
| Agonist | Functional Potency (EC50, nM) | Assay Type | Cell Type | Reference |
| Travoprost acid ([+]-Fluprostenol) | 1.4 | Phosphoinositide turnover | Human ciliary muscle cells | [3][4] |
| Travoprost acid ([+]-Fluprostenol) | 3.6 | Phosphoinositide turnover | Human trabecular meshwork cells | [3][4] |
| Latanoprost acid | 32 - 124 | Phosphoinositide turnover | Various cell types | [3][4] |
| Bimatoprost acid | 2.8 - 3.8 | Phosphoinositide turnover | Various cell types | [3][4] |
| PGF2α | 36 | Inositol (B14025) phosphate (B84403) accumulation | Bovine luteal cells | [5] |
Table 2: Comparative Functional Potencies of PGF2α Receptor Agonists. This table demonstrates the high potency of Travoprost acid in functional assays, indicating its strong ability to activate the FP receptor and initiate downstream signaling.
Signaling Pathways and Experimental Workflows
The activation of the PGF2α receptor (FP receptor) by agonists such as (+)-Cloprostenol and Travoprost initiates a well-defined signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the physiological effects mediated by PGF2α agonists.
To quantitatively compare the activity of this compound and Travoprost, a series of in-vitro experiments are typically performed. The following workflow outlines the key assays used to characterize and validate the findings.
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. Table 2, Key Characteristics of Prostaglandin Analogues - Clinical Review Report: Preservative-free latanoprost 50 μg/mL ophthalmic solution (Monoprost) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the relative binding affinity of (+)-Cloprostenol methyl ester to FP receptors from different species
A Comparative Guide to the Binding Affinity of (+)-Cloprostenol at FP Receptors Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of (+)-Cloprostenol, the biologically active form of (+)-Cloprostenol methyl ester, to the prostaglandin (B15479496) F (FP) receptor in various species. The data presented is crucial for understanding the species-specific pharmacology of this potent luteolytic agent and for the development of related therapeutic compounds. As this compound is a prodrug, this guide focuses on the binding and functional activity of its active metabolite, (+)-Cloprostenol.
Quantitative Comparison of Binding Affinity
The binding affinity of (+)-Cloprostenol to the FP receptor varies across different species. The following table summarizes the available quantitative data from radioligand binding assays and functional assays. The inhibition constant (Ki) and the half-maximal effective concentration (EC50) are key parameters for assessing ligand-receptor interactions. A lower Ki or EC50 value indicates a higher binding affinity or potency, respectively.
| Species | Tissue/Cell Type | Parameter | Value (nM) | Reference |
| Human | Trabecular Meshwork Cells | EC50 | 4.5 | [1] |
| Rat | Uterus | EC50 | 0.73 | |
| Mouse | Ovarian Cells (expressing FP receptor) | Ki (for Fluprostenol*) | 3-4 | [2] |
| Bovine | Corpus Luteum | Potency | Equipotent to PGF2α | [3][4] |
*Fluprostenol is a structurally similar prostaglandin F2α analog.
Experimental Protocols
The determination of binding affinity is typically achieved through competitive radioligand binding assays. This section outlines a general methodology for such an experiment.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of (+)-Cloprostenol for the FP receptor in a specific tissue or cell line.
Materials:
-
Receptor Source: Membrane preparations from target tissues (e.g., corpus luteum, uterus) or cells expressing the FP receptor.
-
Radioligand: A radioactively labeled ligand that binds to the FP receptor with high affinity, such as [3H]-PGF2α.
-
Test Compound: (+)-Cloprostenol (the active acid form).
-
Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2, CaCl2).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the target tissue or cells in a cold buffer and centrifuge to isolate the cell membranes containing the FP receptors. Resuspend the membrane pellet in the assay buffer.
-
Competition Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand ([3H]-PGF2α) and varying concentrations of the unlabeled test compound ((+)-Cloprostenol).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FP receptor signaling pathway and the general workflow of a competitive radioligand binding assay.
Caption: FP Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
Safety Operating Guide
Proper Disposal of (+)-Cloprostenol Methyl Ester: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (+)-Cloprostenol methyl ester is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, in line with established safety protocols and regulatory requirements.
Immediate Safety and Hazard Information
This compound is a synthetic analog of prostaglandin (B15479496) F2α and is classified as a hazardous substance.[1][2][3] All personnel handling this compound must be aware of its potential hazards to prevent accidental exposure and ensure safe disposal.
Key Hazards:
-
Flammability: this compound is a highly flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Reproductive Toxicity: May damage fertility or the unborn child.[5] This chemical has the potential to induce premature labor or abortion.[5]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Personal Protective Equipment (PPE):
Before handling or preparing for disposal, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider an apron or coveralls. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6] |
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations. It is strictly prohibited to dispose of this chemical down the drain or in regular trash.[4][7][8]
1. Waste Identification and Segregation:
-
Waste Characterization: this compound waste is classified as hazardous due to its flammability and potential toxicity.[4][9]
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from:
-
Aqueous waste
-
Solid waste
-
Halogenated solvents (unless the solvent used for dilution is halogenated)
-
Oxidizers[6]
-
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container.[8][10] A glass bottle with a secure screw cap is generally suitable.[11]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[10][12] The label must include:
-
The full chemical name: "this compound"
-
The concentration and volume of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Flammable," "Irritant," "Reproductive Hazard")
-
-
Container Handling: Keep the waste container closed at all times, except when adding waste.[10][11][12] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
3. Spill and Emergency Procedures:
In the event of a spill, evacuate the area and prevent access. For small spills, if you are trained and have the appropriate spill kit, you may clean it up.
-
Spill Cleanup:
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[13]
-
Ventilate the area and wash the spill site once the material is removed.
-
-
Large Spills: For large spills, evacuate the area, and contact your institution's EHS or emergency response team immediately.
4. Final Disposal:
-
Arrange for Pickup: Once the waste container is full or has been in storage for a designated period (typically 90 days for large quantity generators), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[14]
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific policies and procedures, and when in doubt, contact your Environmental Health and Safety department for guidance.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. acs.org [acs.org]
Personal protective equipment for handling (+)-Cloprostenol methyl ester
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like (+)-Cloprostenol methyl ester is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | The selection of suitable gloves depends on the solvent used and the duration of handling. Since this compound is often supplied in a flammable solvent like ethanol, glove selection should be based on resistance to the solvent. Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling organic solvents. Always inspect gloves for any signs of degradation or perforation before use. It is advisable to consult the glove manufacturer's chemical resistance charts for specific breakthrough times. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes of the chemical solution. |
| Face Protection | Face shield | Recommended when there is a significant risk of splashes or when handling larger quantities. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against minor spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Work should be conducted in a chemical fume hood to avoid inhalation of vapors, especially given the flammable nature of the solvent. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment. |
Safe Handling and Operational Plan
A systematic approach to handling this compound, from preparation to use, is critical for safety and experimental integrity.
2.1. Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. The SDS provides critical information on hazards, handling, storage, and emergency procedures.
-
Designate a Work Area: All work with this compound should be performed in a designated, well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary materials: Have all required equipment, including PPE, spill cleanup materials, and waste containers, readily available before starting the experiment.
2.2. Handling Procedure
-
Don appropriate PPE: Put on a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Work in a fume hood: Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact: Use appropriate laboratory equipment (e.g., spatulas, forceps) to handle the compound. Avoid skin and eye contact.
-
Prevent aerosol generation: Handle the compound in a manner that minimizes the generation of dust or aerosols.
-
Keep away from ignition sources: Since this compound is often in a flammable solvent, ensure there are no open flames, hot plates, or other ignition sources in the vicinity.
-
Secure containers: Keep containers of the compound tightly sealed when not in use.
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or accidental exposure.
3.1. Spill Cleanup Plan
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department or emergency response team.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the SDS for this compound.
-
3.2. Emergency Exposure Plan
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Collection
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound"), the solvent, and the appropriate hazard warnings (e.g., "Flammable Liquid," "Irritant").
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific procedures for the final disposal of chemical waste. This typically involves arranging for pickup by the EHS department or a licensed hazardous waste disposal contractor. Incineration is often the preferred method for such compounds.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
